Monoacetyl bisacodyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJZSFTZVUILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024525 | |
| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72901-16-7 | |
| Record name | Monoacetyl bisacodyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOACETYL BISACODYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monoacetyl bisacodyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacetyl bisacodyl is a key intermediate in the metabolic pathway of the widely used stimulant laxative, bisacodyl. As a primary metabolite and a known impurity in bisacodyl preparations, a thorough understanding of its chemical structure, properties, and biological interactions is crucial for drug development, quality control, and pharmacological research. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, its role in the mechanism of action of bisacodyl, and detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Properties
This compound, systematically named [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate, is formed by the hydrolysis of one of the two acetyl groups of bisacodyl.[1] It is also referred to as Bisacodyl EP Impurity C or Bisacodyl Related Compound C.[1]
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | [2] |
| Synonyms | 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl Acetate, Bisacodyl EP Impurity C, Desacetyl Bisacodyl | [1][3] |
| CAS Number | 72901-16-7 | [1] |
| Molecular Formula | C₂₀H₁₇NO₃ | [2] |
| Molecular Weight | 319.36 g/mol | |
| 319.4 g/mol | [1][2] | |
| Appearance | White to light yellow solid | |
| Melting Point | Not available | |
| Boiling Point | 476.1±45.0 °C at 760 mmHg (Predicted) | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | |
| pKa | Not available |
Mechanism of Action and Signaling Pathway
This compound is an intermediate in the metabolic activation of the prodrug bisacodyl. In the gastrointestinal tract, bisacodyl is hydrolyzed to this compound, which is then further deacetylated by intestinal enzymes to form the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] BHPM is responsible for the laxative effect.
The primary mechanism of action of BHPM involves the stimulation of the enteric nervous system, leading to increased colonic motility (peristalsis).[1] Additionally, BHPM alters water and electrolyte transport in the colon, leading to a net accumulation of fluid in the intestinal lumen, which softens the stool and further promotes defecation. This is achieved through the stimulation of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP inhibits the expression of aquaporin-3, a water channel in the colon, thereby preventing water reabsorption. It also promotes the active secretion of chloride and bicarbonate ions into the lumen, with sodium and water following passively.
Signaling Pathway Diagram
The following diagram illustrates the metabolic activation of bisacodyl and the subsequent signaling cascade of its active metabolite, BHPM.
Experimental Protocols
This section outlines key experimental methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound via Hydrolysis of Bisacodyl
This compound is typically prepared as a degradation or hydrolysis product of bisacodyl rather than through direct synthesis.
Objective: To produce this compound by controlled hydrolysis of bisacodyl.
Materials:
-
Bisacodyl
-
Aqueous sodium hydroxide solution (e.g., 0.1 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile phase for TLC (e.g., ethyl acetate/hexane mixture)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve a known amount of bisacodyl in a suitable organic solvent.
-
Add a controlled volume of aqueous sodium hydroxide solution to initiate hydrolysis. The reaction can be monitored over time at room temperature.
-
Monitor the progress of the reaction using TLC to observe the formation of this compound and the disappearance of bisacodyl.
-
Once the desired level of conversion is achieved, quench the reaction by neutralizing the mixture with a dilute acid (e.g., 0.1 M HCl).
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product containing this compound can be further purified using column chromatography.
Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
In Vitro Evaluation of Colonic Motility
This protocol describes an organ bath experiment to assess the effects of this compound on isolated intestinal smooth muscle contractions.
Objective: To determine the contractile or relaxant effects of this compound on colonic smooth muscle strips.
Materials:
-
Isolated segments of animal colon (e.g., from rat or guinea pig)
-
Krebs-Henseleit buffer solution
-
This compound stock solution
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system
Procedure:
-
Prepare fresh Krebs-Henseleit buffer and maintain it at 37°C, aerated with 95% O₂ / 5% CO₂.
-
Euthanize the experimental animal according to approved ethical guidelines and dissect a segment of the distal colon.
-
Clean the colonic segment and cut longitudinal or circular muscle strips of appropriate dimensions.
-
Mount the muscle strips in the organ bath chambers containing Krebs-Henseleit buffer under a resting tension (e.g., 1 gram).
-
Allow the tissues to equilibrate for a period of time (e.g., 60 minutes), with regular changes of the buffer.
-
Record the baseline contractile activity.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing sufficient time for the response to stabilize at each concentration.
-
Record the changes in contractile force and frequency.
-
At the end of the experiment, a known contractile agent (e.g., acetylcholine or potassium chloride) can be added to assess the maximum contractile capacity of the tissue.
Data Analysis: The contractile responses are typically expressed as a percentage of the maximum contraction induced by the reference agent. Dose-response curves can be constructed to determine the potency (EC₅₀) and efficacy of this compound.
In Vivo Evaluation of Laxative Effect
This protocol outlines a method to assess the laxative properties of this compound in a rodent model.
Objective: To evaluate the effect of this compound on fecal output and intestinal transit time in vivo.
Materials:
-
Experimental animals (e.g., rats or mice)
-
This compound formulation for oral administration
-
Vehicle control (e.g., saline or a suitable suspension agent)
-
Metabolic cages for individual housing and feces collection
-
Charcoal meal (non-absorbable marker)
-
Loperamide (optional, for inducing constipation)
Procedure:
-
Acclimatize the animals to the experimental conditions and house them individually in metabolic cages.
-
(Optional) Induce constipation by administering loperamide.
-
Divide the animals into experimental groups (e.g., vehicle control, positive control, different doses of this compound).
-
Administer the test substances orally by gavage.
-
Monitor the animals for a defined period (e.g., 8-24 hours) and collect all excreted feces.
-
Record the total weight of the feces and their water content (by drying to a constant weight).
-
To measure intestinal transit time, administer a charcoal meal at a specific time point after the test substance administration.
-
After a set time, euthanize the animals and dissect the entire small intestine.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal. The intestinal transit rate is calculated as the percentage of the total length of the small intestine that the charcoal has traversed.
Data Analysis: Compare the fecal output (total weight and water content) and the intestinal transit rate between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagram
The following diagram provides a logical flow for the in vitro evaluation of this compound.
Conclusion
This compound is a pharmacologically relevant molecule that plays a crucial role as an intermediate in the bioactivation of bisacodyl. A comprehensive understanding of its chemical properties and biological activities is essential for the development of safe and effective laxative therapies. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound, which can be adapted and optimized for specific research and development needs. Further investigation into the direct pharmacological effects of this compound may provide additional insights into the overall mechanism of action of diphenylmethane laxatives.
References
Synthesis of Monoacetyl Bisacodyl from Bisacodyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of monoacetyl bisacodyl from its parent compound, bisacodyl. This compound is a primary metabolite and a known impurity of bisacodyl, a widely used stimulant laxative. A detailed, plausible experimental protocol for its synthesis via selective hydrolysis is presented, alongside methods for purification and characterization. This document also includes a summary of relevant quantitative data and visual representations of the synthetic workflow and the metabolic pathway of bisacodyl to facilitate a deeper understanding for researchers and professionals in drug development and quality control.
Introduction
Bisacodyl, 4,4'-(pyridin-2-ylmethylene)bis(phenyl acetate), is a prodrug that is hydrolyzed in the gastrointestinal tract by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2] During this metabolic process, or as a result of degradation during manufacturing and storage, an intermediate compound, this compound, is formed.[3] This compound, also known as Bisacodyl EP Impurity C, is the result of the hydrolysis of one of the two acetyl groups of bisacodyl.[3] The synthesis and isolation of pure this compound are crucial for its use as a reference standard in analytical methods to ensure the quality and safety of bisacodyl pharmaceutical products. This guide details a laboratory-scale synthesis approach for this compound from bisacodyl.
Physicochemical Properties
A summary of the key physicochemical properties of bisacodyl and this compound is provided in Table 1.
Table 1: Physicochemical Properties of Bisacodyl and this compound
| Property | Bisacodyl | This compound |
| IUPAC Name | [4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate[4] | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate[5] |
| Molecular Formula | C₂₂H₁₉NO₄[6] | C₂₀H₁₇NO₃[5] |
| Molecular Weight | 361.39 g/mol [6] | 319.35 g/mol |
| CAS Number | 603-50-9[6] | 72901-16-7[3] |
| Appearance | White, crystalline powder[7] | Off-white to pale yellow solid |
| Solubility | Practically insoluble in water; soluble in acetone and acetic acid[7] | Soluble in methanol |
Synthesis of this compound
The synthesis of this compound from bisacodyl is achieved through a controlled partial hydrolysis of one of the two ester groups. This can be accomplished using mild acidic or basic conditions, or enzymatically. This guide presents a plausible method using a mild acid-catalyzed hydrolysis.
Experimental Protocol: Mild Acid-Catalyzed Hydrolysis
This protocol is a proposed method based on general principles of selective ester hydrolysis.[8][9]
Materials:
-
Bisacodyl
-
Glacial Acetic Acid
-
Hydrochloric Acid (1 M)
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of bisacodyl in 100 mL of glacial acetic acid.
-
Hydrolysis: To the stirred solution, add 10 mL of 1 M hydrochloric acid. Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction should be stopped when a significant amount of this compound is formed, while minimizing the formation of the fully hydrolyzed product, BHPM.
-
Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate this compound from unreacted bisacodyl and the di-hydrolyzed product (BHPM).
-
Isolation and Characterization: Collect the fractions containing the pure this compound (as determined by TLC/HPLC), combine them, and evaporate the solvent to yield the final product. Characterize the purified compound using ¹H NMR, Mass Spectrometry, and IR spectroscopy.
Expected Quantitative Data
The following table summarizes the hypothetical quantitative data for the proposed synthesis.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Bisacodyl (Starting Material) | 5.0 g |
| Glacial Acetic Acid | 100 mL |
| 1 M Hydrochloric Acid | 10 mL |
| Reaction Time (approx.) | 2-4 hours |
| Expected Yield (crude) | 3.5 - 4.0 g |
| Expected Yield (purified) | 2.0 - 2.5 g (45-57% theoretical) |
| Purity (by HPLC) | >98% |
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Analytical Methods for Characterization
| Method | Expected Observations |
| ¹H NMR | Appearance of a phenolic -OH proton signal and distinct aromatic proton signals compared to bisacodyl. The ratio of acetyl protons to aromatic protons will differ from that of bisacodyl. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (m/z = 319.12).[5] |
| IR Spectroscopy | Presence of a broad -OH stretching band (phenolic), in addition to the characteristic C=O stretching of the remaining ester group. |
| HPLC | A single major peak with a retention time distinct from bisacodyl and BHPM, confirming purity.[10] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Signaling Pathway of Bisacodyl's Active Metabolite
Bisacodyl is a prodrug that is converted to its active metabolite, BHPM, which then exerts its laxative effect. The following diagram depicts the key steps in its mechanism of action.[1][11][[“]]
Caption: Mechanism of Action of Bisacodyl.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis of this compound from bisacodyl. The provided experimental protocol, based on controlled partial hydrolysis, offers a viable method for obtaining this important metabolite and impurity for research and analytical purposes. The included data tables and diagrams serve to provide a clear and concise understanding of the synthesis process and the compound's role in the metabolic pathway of bisacodyl. The successful synthesis and purification of this compound are essential for the robust quality control of bisacodyl-containing pharmaceuticals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 72901-16-7 | Benchchem [benchchem.com]
- 4. ijrap.net [ijrap.net]
- 5. This compound | C20H17NO3 | CID 13476758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bisacodyl [webbook.nist.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Analysis of Impurities | Sigma-Aldrich [sigmaaldrich.com]
- 11. What is the mechanism of Bisacodyl? [synapse.patsnap.com]
- 12. Mechanisms of action of bisacodyl and phenolphthalein laxatives - Consensus [consensus.app]
In Vitro Mechanism of Action of Monoacetyl Bisacodyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacetyl bisacodyl, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is the active metabolite of the widely used laxative bisacodyl. Following oral administration, bisacodyl is hydrolyzed by intestinal enzymes to form BHPM, which exerts a dual prokinetic and secretory action directly on the colon. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its direct effects on intestinal smooth muscle and epithelial cells. The information presented is collated from various in vitro studies on human and animal tissues, providing a comprehensive resource for researchers in gastroenterology and drug development.
Core Mechanisms of Action
This compound's laxative effect is primarily mediated by two distinct, yet complementary, mechanisms at the cellular level within the colon:
-
Direct Pro-contractile Effect on Colonic Smooth Muscle: BHPM directly stimulates the smooth muscle cells of the colon, leading to an increase in intestinal motility.
-
Pro-secretory Effect on Colonic Epithelium: BHPM modulates ion and water transport across the colonic mucosa, leading to a net accumulation of fluid in the lumen.
Pro-contractile Mechanism of Action
In vitro studies utilizing human colonic muscle strips have demonstrated that BHPM directly increases the tone of the longitudinal smooth muscle.[1][2][3] This effect is independent of neural pathways, as it persists in the presence of the nerve blocker tetrodotoxin (TTX).[1][2][3] The contractile response to BHPM is, however, sensitive to calcium channel blockers, indicating a crucial role for calcium influx into the smooth muscle cells.
Signaling Pathway for Pro-contractile Action
The proposed signaling pathway for the pro-contractile effect of this compound is a direct myogenic one.
References
- 1. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Tone of the Human Colon Muscle by Bisacodyl In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In vivo metabolism of bisacodyl to monoacetyl bisacodyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo metabolism of bisacodyl, with a particular focus on its sequential hydrolysis to monoacetyl bisacodyl and the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes the underlying mechanisms.
Introduction
Bisacodyl is a widely used stimulant laxative that requires metabolic activation in the gastrointestinal tract to exert its therapeutic effect.[1] As a prodrug, bisacodyl undergoes enzymatic hydrolysis, a critical step for its pharmacological activity. Understanding the nuances of this metabolic conversion is paramount for drug development professionals and researchers in the fields of pharmacology and gastroenterology.
Metabolic Pathway of Bisacodyl
The in vivo metabolism of bisacodyl is a two-step enzymatic process that occurs within the gastrointestinal tract.
Step 1: Conversion to this compound Bisacodyl is first hydrolyzed by endogenous deacetylase enzymes present on the mucosa of the small intestine and colon.[1] This initial step cleaves one of the acetyl groups from the bisacodyl molecule, resulting in the formation of the intermediate metabolite, this compound.
Step 2: Formation of the Active Metabolite, BHPM this compound is subsequently hydrolyzed, also by intestinal esterases, to form the pharmacologically active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] It is BHPM that is primarily responsible for the laxative effects attributed to bisacodyl.[2]
Following its formation, a small fraction of BHPM can be absorbed systemically and subsequently conjugated, primarily with glucuronic acid, before being excreted in the urine.[3] However, the vast majority of bisacodyl and its metabolites are excreted in the feces.[4]
Quantitative Pharmacokinetic Data
The systemic exposure to bisacodyl is minimal, as it is designed to act locally in the colon. The majority of pharmacokinetic studies have focused on the quantification of the active metabolite, BHPM, in plasma. It is important to note that quantitative data for the intermediate metabolite, this compound, is scarce in publicly available literature, likely due to its transient nature.
Table 1: Pharmacokinetic Parameters of BHPM in Healthy Adults Following Oral Administration of Bisacodyl
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Enteric-coated tablet | 10 | 26 | 8 | Not Reported | [3] |
| Oral solution | 10 | 237 | 1.7 | Not Reported | [3] |
| Enteric-coated tablets | 10 (2 x 5 mg) | 7 - 47 (range at 4-10h) | Not Reported | Not Reported | |
| Oral solution | 10 | 236.5 ± 59.2 | 1.7 | Not Reported |
Data presented as mean ± standard deviation where available.
Table 2: Excretion of Bisacodyl Metabolites
| Route of Excretion | Metabolite | Percentage of Administered Dose | Reference |
| Feces | Free BHPM | 51.8% | [3] |
| Urine | BHPM glucuronide | 10.5% - 17.0% | [3][4] |
Experimental Protocols
This section provides an overview of typical experimental protocols for studying the in vivo metabolism of bisacodyl in a rodent model and the subsequent analysis of biological samples.
In Vivo Rodent Study Protocol
This protocol describes a typical pharmacokinetic study in rats to evaluate the metabolism of bisacodyl.
References
- 1. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and laxative effect of bisacodyl following administration of various dosage forms]. | Semantic Scholar [semanticscholar.org]
- 3. Cellular mechanism of mechanotranscription in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional differences in signalling transduction pathways among smooth muscle cells from rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Monoacetyl Bisacodyl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of monoacetyl bisacodyl, a key intermediate in the metabolic activation of the widely used laxative, bisacodyl. Due to a scarcity of direct research on this compound, this document contextualizes its pharmacokinetic profile within the broader absorption, distribution, metabolism, and excretion (ADME) pathway of its parent compound, bisacodyl, and its primary active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This guide synthesizes available data on the metabolism of bisacodyl, details analytical methodologies for its quantification, and employs visualizations to elucidate key processes.
Introduction
Bisacodyl is a stimulant laxative that has been in clinical use for decades for the treatment of constipation and for bowel cleansing prior to medical procedures.[1] It is a prodrug that requires metabolic activation in the gastrointestinal tract to exert its pharmacological effect.[2][3] The metabolic cascade involves the deacetylation of bisacodyl, leading to the formation of this compound as a transient intermediate, which is then further hydrolyzed to the active metabolite, BHPM.[2]
While the pharmacokinetics of bisacodyl and BHPM have been reasonably well-characterized, there is a notable lack of direct studies on the specific pharmacokinetic parameters of this compound. This guide aims to collate the existing knowledge and provide a detailed understanding of the role and likely fate of this compound in the body.
Metabolic Pathway of Bisacodyl
The activation of bisacodyl is a two-step enzymatic process that occurs locally in the intestine.
-
Formation of this compound: Bisacodyl is first hydrolyzed to this compound by intestinal brush border enzymes and colonic bacteria.[1][3] This initial step involves the cleavage of one of the two acetyl groups.
-
Formation of BHPM: this compound is subsequently and rapidly hydrolyzed to the active metabolite, BHPM, which is responsible for the laxative effect.[2][3]
This metabolic activation is crucial for the drug's mechanism of action, which involves direct stimulation of the colonic mucosa, leading to increased peristalsis.[4]
Pharmacokinetics of Bisacodyl and its Metabolites
The pharmacokinetic profile of bisacodyl is characterized by its local action in the colon with minimal systemic absorption.
Absorption
Following oral administration, bisacodyl is minimally absorbed from the gastrointestinal tract, with approximately 5% of the dose being absorbed.[4] The enteric coating on bisacodyl tablets is designed to prevent premature hydrolysis in the stomach and upper small intestine, ensuring that the drug reaches the colon for local activation.[3]
Distribution
Due to its limited absorption and local action, the distribution of bisacodyl and its active metabolite BHPM is primarily confined to the gastrointestinal tract.[4]
Metabolism
As previously described, bisacodyl undergoes extensive first-pass metabolism in the intestine to form this compound and subsequently BHPM.[2][3] Any small amount of BHPM that is absorbed is then conjugated in the intestinal wall and liver to form the inactive BHPM-glucuronide.[3]
Excretion
The majority of an oral dose of bisacodyl is excreted in the feces as the active metabolite BHPM.[5] The small fraction of the drug that is absorbed and metabolized to BHPM-glucuronide is excreted in the urine.[5]
| Parameter | Value | Citation(s) |
| Oral Bioavailability | ~5% | [4] |
| Primary Route of Excretion | Feces | [5] |
| Urinary Excretion | Small amounts as BHPM-glucuronide | [3][5] |
| Active Metabolite | bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | [2][3] |
| Inactive Metabolite | BHPM-glucuronide | [3] |
Pharmacokinetic Parameters of Bisacodyl
This compound: The Intermediate
This compound, also known as Bisacodyl EP Impurity C, is a key intermediate in the metabolic pathway of bisacodyl.[6] Its chemical name is 4-[(RS)-(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenyl acetate. While it is a necessary step in the formation of the active metabolite BHPM, there is no evidence to suggest that this compound itself possesses significant laxative activity. Given its role as a transient intermediate, it is presumed to have a very short half-life in the gut before being converted to BHPM. Direct measurement of this compound in plasma following oral administration of bisacodyl has not been reported in the available literature, likely due to its rapid conversion and low systemic absorption.
Experimental Protocols
The quantification of bisacodyl and its related compounds, including this compound, in pharmaceutical formulations and biological matrices typically relies on high-performance liquid chromatography (HPLC).
Sample Preparation (from Pharmaceutical Dosage Forms)
-
Tablet Analysis: A specified number of tablets are finely powdered. A portion of the powder equivalent to a known amount of bisacodyl is accurately weighed.
-
Extraction: The weighed powder is dissolved in a suitable solvent, such as 2-propanol or a mixture of acetonitrile and water.
-
Dilution: The resulting solution is then diluted with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Filtration: The final solution is filtered through a 0.45 µm filter prior to injection into the HPLC system.
HPLC Method for Bisacodyl and its Degradation Products
A common HPLC method for the separation and quantification of bisacodyl and its degradation products, including this compound, is as follows:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., µBondapak C18) |
| Mobile Phase | Methanol:Acetonitrile:0.01M Citric Acid (25:25:50, v/v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV spectrophotometry at 254 nm |
| Injection Volume | 10 - 20 µL |
Representative HPLC Conditions
Conclusion
This compound is an essential but transient intermediate in the metabolic activation of the prodrug bisacodyl to its active form, BHPM. The available scientific literature indicates that the laxative effect of bisacodyl is localized to the colon, with minimal systemic absorption of the parent drug or its active metabolite. Consequently, there is a significant data gap regarding the specific pharmacokinetics of this compound. It is presumed to be rapidly formed and converted to BHPM within the gastrointestinal tract, precluding significant systemic exposure. Future research employing highly sensitive analytical techniques could potentially elucidate the transient in vivo concentrations of this compound in the gut lumen, further refining our understanding of bisacodyl's mechanism of action. However, for the purposes of drug development and clinical pharmacology, the pharmacokinetic profile of the parent drug bisacodyl and the active metabolite BHPM remain the most relevant for assessing the drug's efficacy and safety.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | 72901-16-7 | Benchchem [benchchem.com]
- 3. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bisacodyl Imp. C (EP) – Analytica Chemie [staging.analyticachemie.in]
Monoacetyl Bisacodyl: An In-depth Technical Guide to a Key Impurity of Bisacodyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of monoacetyl bisacodyl, a significant impurity and degradation product of the widely used laxative, bisacodyl. A thorough understanding of its formation, identification, and quantification is critical for ensuring the quality, safety, and efficacy of bisacodyl drug products. This document outlines the chemical properties of this compound, its relationship to the active pharmaceutical ingredient (API), and detailed analytical methodologies for its control. Furthermore, it delves into the degradation pathway of bisacodyl and the pharmacological mechanism of action of its active metabolite, providing context for the importance of impurity profiling.
Introduction to Bisacodyl and the Significance of Impurity Profiling
Bisacodyl, chemically known as 4,4'-(pyridin-2-ylmethylene)diphenyl diacetate, is a stimulant laxative used for the treatment of constipation and for bowel cleansing before medical procedures. It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)[1]. The presence of impurities in pharmaceutical products, even in small amounts, can impact the safety and efficacy of the drug. Therefore, regulatory bodies worldwide mandate strict control over impurities.
This compound, designated as Bisacodyl EP Impurity C and USP Related Compound C, is a key process-related impurity and a primary degradation product of bisacodyl. Its formation is primarily due to the partial hydrolysis of the diacetate ester of bisacodyl. This guide provides drug development professionals with the necessary technical information to effectively monitor and control this impurity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Reference(s) |
| Chemical Name | 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl acetate | [1] |
| Synonyms | Bisacodyl EP Impurity C, Bisacodyl Related Compound C | [1] |
| CAS Number | 72901-16-7 | [1] |
| Molecular Formula | C₂₀H₁₇NO₃ | |
| Molecular Weight | 319.36 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. |
Formation and Degradation Pathway of Bisacodyl
This compound is formed during the synthesis of bisacodyl or as a result of its degradation, primarily through hydrolysis. The ester linkages in bisacodyl are susceptible to cleavage, particularly in the presence of moisture and at non-neutral pH.
The degradation proceeds in a stepwise manner:
-
Bisacodyl undergoes hydrolysis of one of its acetyl groups to form This compound .
-
Further hydrolysis of the remaining acetyl group on this compound leads to the formation of the active metabolite, Desacetyl Bisacodyl (BHPM) .
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of bisacodyl and its impurities. A validated, stability-indicating HPLC method is crucial for accurate impurity profiling.
Recommended HPLC Method
This section details a stability-indicating HPLC method adapted from official pharmacopeias and scientific literature.
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)B: Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Diluent | Acetonitrile and Water (50:50, v/v) |
4.1.2. Sample Preparation
-
Standard Solution: Prepare a standard solution of Bisacodyl and this compound of known concentrations in the diluent.
-
Sample Solution: Accurately weigh and dissolve the bisacodyl drug substance or a crushed tablet equivalent in the diluent to achieve a target concentration. Sonicate to ensure complete dissolution and filter through a 0.45 µm nylon filter before injection.
4.1.3. System Suitability
The system suitability should be verified by injecting a standard solution. Key parameters include:
-
Tailing factor for the bisacodyl peak: Not more than 2.0.
-
Theoretical plates for the bisacodyl peak: Not less than 2000.
-
Resolution between bisacodyl and this compound peaks: Not less than 2.0.
Quantitative Data
The following table summarizes the typical chromatographic parameters for bisacodyl and its related impurities.
| Compound Name | Abbreviation | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Pharmacopeial Limit (USP) |
| Bisacodyl | - | 1.00 | - | - | - |
| This compound | - | ~0.45 | Not specified | Not specified | NMT 0.50% |
| Desacetyl Bisacodyl (Impurity A) | BHPM | ~0.20 | Not specified | Not specified | NMT 0.15% |
| Bisacodyl Related Compound B | - | ~0.40 | Not specified | Not specified | NMT 0.15% |
| Bisacodyl Related Compound E | - | ~0.90 | Not specified | Not specified | NMT 0.50% |
NMT: Not More Than
Mechanism of Action of Bisacodyl's Active Metabolite
Understanding the mechanism of action of the active metabolite, BHPM, highlights the importance of ensuring the purity of the prodrug, bisacodyl. Impurities could potentially interfere with the metabolic activation or exhibit their own pharmacological effects.
BHPM acts directly on the colon to stimulate the enteric nervous system. This stimulation increases peristaltic contractions of the colon, which propels the fecal matter forward. Additionally, it promotes the accumulation of water and electrolytes in the colonic lumen, which softens the stool and further aids in its passage.
Regulatory Perspective and Conclusion
The control of impurities is a critical aspect of drug development and manufacturing. Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specific limits for this compound and other related substances in bisacodyl drug substance and drug products. Adherence to these limits is mandatory to ensure patient safety.
This technical guide has provided a detailed overview of this compound as a key impurity of bisacodyl. By understanding its formation, employing robust analytical methods for its quantification, and adhering to regulatory guidelines, pharmaceutical scientists and manufacturers can ensure the quality and safety of bisacodyl-containing medicines. The provided experimental protocols and data serve as a valuable resource for quality control laboratories and drug development professionals.
References
In-Depth Technical Guide: Monoacetyl Bisacodyl (CAS Number 72901-16-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Monoacetyl bisacodyl (CAS 72901-16-7), a primary metabolite and degradation product of the widely used stimulant laxative, Bisacodyl. This document collates available data on its physicochemical properties, analytical methodologies for its characterization, and insights into its pharmacological relevance. While specific experimental protocols for its synthesis and purification are not extensively detailed in publicly accessible literature, this guide outlines the general chemical principles and common methodologies employed. The mechanism of action is largely inferred from its parent compound, Bisacodyl, and its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of Bisacodyl metabolism, impurity profiling, and the development of related pharmaceutical products.
Introduction
This compound, with the CAS number 72901-16-7, is a key chemical entity in the lifecycle of the laxative drug Bisacodyl.[1] It is formed through the partial hydrolysis of one of the two acetyl groups of the parent drug.[1] This process can occur both in vivo as a metabolic intermediate and ex vivo as a degradation product during manufacturing or storage.[1] As a significant impurity and metabolite, understanding the properties and biological implications of this compound is crucial for the quality control of Bisacodyl-containing pharmaceuticals and for a complete understanding of its pharmacological and toxicological profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72901-16-7 | [1][2] |
| Molecular Formula | C₂₀H₁₇NO₃ | [2] |
| Molecular Weight | 319.35 g/mol | [2] |
| IUPAC Name | [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | [2] |
| Appearance | White to off-white or light yellow solid | --- |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | --- |
| Melting Point | Not explicitly reported in available literature. | --- |
| Boiling Point | Not explicitly reported in available literature. | --- |
| pKa | Not explicitly reported in available literature. | --- |
Synthesis and Purification
Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the formation of this compound.
Purification
Purification of this compound from a reaction mixture containing Bisacodyl and the fully hydrolyzed product, BHPM, typically involves chromatographic techniques.
Experimental Protocol: Preparative Column Chromatography (General Method)
A detailed, validated protocol for the purification of this compound is not publicly available. However, based on common practices for separating structurally similar organic compounds, a general method can be outlined:
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds.
-
Mobile Phase: A solvent system of varying polarity would be employed to achieve separation. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent such as ethyl acetate or acetone. The optimal ratio would be determined by thin-layer chromatography (TLC) analysis.
-
Column Preparation: A glass column is packed with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: The crude reaction mixture is dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and the polarity is gradually increased (gradient elution) to sequentially elute the components. The elution order would typically be Bisacodyl (least polar), followed by this compound, and finally BHPM (most polar).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound. Fractions containing the pure product are then combined and the solvent is removed under reduced pressure to yield the purified compound.
Analytical Characterization
A variety of analytical techniques are employed to identify and quantify this compound, particularly in the context of impurity profiling of Bisacodyl.
Table 2: Analytical Methods for the Characterization of this compound
| Technique | Application | Key Findings/Data |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Bisacodyl and its impurities. | Provides retention time data for identification and peak area for quantification. |
| Thin-Layer Chromatography (TLC) | Qualitative identification and monitoring of reactions/purification. | Provides Rf values for separation and visualization under UV light. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation patterns. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (319.35 g/mol ). Fragmentation analysis can reveal the loss of the acetyl group and other characteristic fragments.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the pyridyl protons, the methine proton, and the methyl protons of the acetyl group. The ¹³C NMR would show distinct signals for each carbon atom in the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) functional groups. |
| UV-Visible Spectroscopy | Quantitative analysis based on the absorption of UV-Vis light. | The UV-Vis spectrum in a suitable solvent would show characteristic absorption maxima. |
Pharmacological Profile
Mechanism of Action
Direct pharmacological studies specifically on this compound are limited. However, its mechanism of action is largely inferred from its role as an intermediate in the metabolism of Bisacodyl to its active form, BHPM.[1] Bisacodyl itself is a prodrug that requires in vivo hydrolysis to BHPM to exert its laxative effects.[1] Therefore, this compound is considered a partially activated form of the drug.
The primary mechanism of action of the active metabolite, BHPM, involves two main effects on the colon:
-
Stimulation of Enteric Nerves: BHPM directly stimulates the sensory nerve endings in the colonic mucosa. This leads to an increase in peristaltic contractions, promoting the propulsion of fecal matter through the colon.[3][4]
-
Alteration of Water and Electrolyte Transport: BHPM inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the intestinal lumen. This increase in luminal fluid softens the stool and further facilitates its passage.[3][4]
It is plausible that this compound possesses some intrinsic laxative activity, albeit likely less potent than BHPM, due to the presence of one free hydroxyl group which is crucial for activity.
Signaling Pathway of Bisacodyl's Active Metabolite (BHPM):
Caption: Postulated mechanism of action of Bisacodyl's active metabolite.
Pharmacokinetics
As a metabolite of Bisacodyl, this compound is formed in the gastrointestinal tract following oral administration of the parent drug. It is an intermediate in the conversion of Bisacodyl to the active metabolite BHPM. Further studies are required to determine its absorption, distribution, metabolism, and excretion profile.
Conclusion
This compound (CAS 72901-16-7) is a molecule of significant interest in the pharmaceutical sciences due to its role as a primary metabolite and degradation product of Bisacodyl. This technical guide has summarized the available information on its physicochemical properties, analytical characterization, and pharmacological context. While there are gaps in the publicly available, detailed experimental protocols and specific pharmacological data for this compound, this document provides a foundational understanding for researchers and drug development professionals. Further investigation into its synthesis, purification, and direct pharmacological effects would be beneficial for a more complete characterization of this important compound.
References
An In-depth Technical Guide on the Hydrolysis of Bisacodyl to Monoacetyl Bisacodyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of the stimulant laxative bisacodyl, with a specific focus on the formation of its intermediate metabolite, monoacetyl bisacodyl. This document outlines the degradation pathways, presents detailed experimental protocols for analysis, and offers quantitative data to facilitate further research and development in this area.
Introduction
Bisacodyl, a diphenylmethane derivative, is a widely used over-the-counter laxative. It is a prodrug that is metabolically activated in the colon. The primary activation step involves the hydrolysis of its two acetate ester groups. This process is understood to occur sequentially, with the initial hydrolysis yielding this compound, which is subsequently hydrolyzed to the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). Understanding the kinetics and pathways of this hydrolysis is crucial for drug stability, formulation development, and ensuring consistent therapeutic efficacy.
This compound is recognized as a key intermediate and a known impurity in bisacodyl drug products.[1] Its formation can be influenced by various factors, including pH, temperature, and the presence of enzymes.[1] This guide will delve into the technical aspects of this hydrolytic process.
Hydrolysis Pathway of Bisacodyl
The hydrolysis of bisacodyl is a two-step process involving the cleavage of its ester bonds. The first step results in the formation of this compound, and the second step leads to the formation of the fully deacetylated and active compound, BHPM.
Caption: Hydrolysis pathway of bisacodyl to its active metabolite, BHPM.
Quantitative Data on Hydrolysis
While specific kinetic studies on the hydrolysis of bisacodyl to this compound are not extensively available in public literature, data from analogous diacetyl prodrugs can provide valuable insights into the expected kinetic behavior. The following table presents hydrolysis kinetic data for diacetyl nadolol, a compound with a similar di-ester structure, to illustrate the influence of pH on hydrolysis rates.
Disclaimer: The following data is for diacetyl nadolol and is presented for illustrative purposes to demonstrate the typical kinetics of a diacetyl prodrug. This data should not be directly attributed to bisacodyl.
Table 1: Illustrative Hydrolysis Kinetic Data of a Diacetyl Prodrug (Diacetyl Nadolol) [2]
| Parameter | Hydrolysis to Monoacetyl Derivative | Hydrolysis of Monoacetyl to Parent Drug |
| Activation Energy (kcal/mol) | 9.78 | 11.39 |
| Entropy at 25°C (cal/mol·deg) | -9.78 | -5.86 |
| Second-Order Rate Constant at 75°C (M⁻¹h⁻¹) | 3.47 x 10⁴ | 2.22 x 10⁴ |
| Proposed Catalysis in Neutral pH (6.8-8.2) | Specific Base Catalysis | Specific Base Catalysis |
Data sourced from a study on diacetyl nadolol and is intended for comparative purposes only.[2]
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and subsequent analysis of bisacodyl and its hydrolysis products.
The preparation of monoacetyl and desacetyl bisacodyl is essential for their use as analytical standards in quantification methods.
Protocol for Preparation of Degradation Products:
-
Acidic Hydrolysis:
-
Dissolve 1 g of bisacodyl in 50 mL of 0.1 M hydrochloric acid.
-
Reflux the solution for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution to pH 6.0 using 1.0 M sodium hydroxide.
-
A precipitate containing monoacetyl and desacetyl bisacodyl will form.
-
Filter the precipitate and wash with distilled water.
-
Dry the precipitate at 60°C.
-
-
Isolation of Degradation Products:
-
The mixture of degradation products can be separated using preparative column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of chloroform and acetone can be used for separation.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the purified this compound and desacetyl bisacodyl separately.
-
Evaporate the solvent to obtain the isolated compounds.
-
Confirm the identity and purity of the isolated compounds using spectroscopic techniques (e.g., MS, NMR).
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the simultaneous quantification of bisacodyl, this compound, and desacetyl bisacodyl.
Table 2: HPLC Method Parameters for the Analysis of Bisacodyl and its Hydrolysis Products
| Parameter | Method 1 | Method 2 |
| Column | Merck LiChrospher RP-select B | µBondapak C18 |
| Mobile Phase | 55% Acetonitrile / 45% 0.05 M KH₂PO₄ | Methanol-Acetonitrile-0.01M Citric Acid (25:25:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 214 nm | 254 nm |
| Injection Volume | 10 µL | 20 µL |
| Temperature | Ambient | Ambient |
Method 1 is adapted from a study on the determination of bisacodyl in pharmaceutical dosage forms.[3] Method 2 is from a study on the reverse-phase liquid chromatographic determination of bisacodyl.[4]
Protocol for HPLC Analysis:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve bisacodyl, this compound, and desacetyl bisacodyl reference standards in the mobile phase to prepare individual stock solutions.
-
Prepare a mixed standard solution containing all three compounds at known concentrations by diluting the stock solutions.
-
-
Sample Preparation (from Forced Degradation Study):
-
Withdraw aliquots from the stressed samples at specified time intervals.
-
Neutralize the aliquots if they are from acidic or basic conditions.
-
Dilute the samples with the mobile phase to a suitable concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve and verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Inject the prepared samples.
-
Identify the peaks of bisacodyl, this compound, and desacetyl bisacodyl based on their retention times compared to the standards.
-
Quantify the amount of each compound in the samples using the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study of bisacodyl and the analysis of its hydrolysis products.
Caption: Workflow for forced degradation and analysis of bisacodyl.
Conclusion
The hydrolysis of bisacodyl to this compound is a critical step in its metabolic activation and a key consideration in its stability profile. This guide has provided an in-depth overview of the hydrolysis pathway, presented illustrative quantitative data, and detailed experimental protocols for the preparation and analysis of its hydrolysis products. The provided HPLC methods and forced degradation protocols offer a solid foundation for researchers and drug development professionals to further investigate the kinetics and mechanisms of bisacodyl hydrolysis, ultimately contributing to the development of more stable and efficacious pharmaceutical products.
References
Spontaneous Degradation of Bisacodyl to Monoacetyl Bisacodyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spontaneous degradation of the stimulant laxative bisacodyl, with a primary focus on its hydrolysis to monoacetyl bisacodyl. Bisacodyl's stability is a critical factor in the development and manufacturing of pharmaceutical formulations. This document outlines the degradation pathways, influential factors, and analytical methodologies for monitoring this process. Detailed experimental protocols for stability-indicating analyses are provided, alongside a summary of quantitative data from forced degradation studies. Furthermore, this guide includes visual representations of the degradation pathway and a typical experimental workflow to facilitate a deeper understanding of the chemical and analytical considerations for this compound.
Introduction
Bisacodyl, 4,4'-(pyridin-2-ylmethylene)bis(phenyl acetate), is a widely used over-the-counter stimulant laxative. It is a prodrug that is hydrolyzed in the gastrointestinal tract by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which stimulates colonic motility. The stability of the bisacodyl molecule is of significant interest as the ester linkages are susceptible to hydrolysis, leading to the formation of degradation products. The primary degradation pathway involves the sequential hydrolysis of the two acetyl groups. The first hydrolysis product is this compound, which is an intermediate in the degradation process. The formation of this compound can occur under various conditions, including exposure to moisture, heat, and non-neutral pH, potentially impacting the efficacy and safety of bisacodyl-containing drug products. Understanding the kinetics and mechanisms of this degradation is crucial for formulation development, manufacturing, and storage to ensure product quality and stability.
Degradation Pathway of Bisacodyl
The primary mechanism for the spontaneous degradation of bisacodyl is hydrolysis. This process occurs in a stepwise manner, initially yielding this compound and subsequently the fully deacetylated active metabolite, BHPM.
-
Step 1: Hydrolysis to this compound: One of the two ester groups on the bisacodyl molecule is hydrolyzed, resulting in the formation of this compound and acetic acid. This reaction can be catalyzed by acid, base, or heat.
-
Step 2: Hydrolysis to Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM): The remaining ester group on this compound is hydrolyzed to form BHPM and another molecule of acetic acid.
Figure 1: Hydrolytic Degradation Pathway of Bisacodyl.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. In these studies, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The following tables summarize the typical quantitative outcomes of such studies on bisacodyl.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Bisacodyl | % Formation of this compound | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Data not available | Data not available | |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | Significant Degradation | Data not available | [1] |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Ambient | Data not available | Data not available | |
| Thermal Stress | Solid State | 48 hours | 105°C | Data not available | Data not available | |
| Photolytic Stress | UV light (254 nm) | 24 hours | Ambient | Data not available | Data not available |
Experimental Protocols
The following protocols are representative of the methodologies used for the analysis of bisacodyl and its degradation products.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify bisacodyl, this compound, and BHPM in pharmaceutical dosage forms.[2][3][4]
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | µBondapak C18 or Merck LiChrospher RP-select B (or equivalent) |
| Mobile Phase | Methanol:Acetonitrile:0.01M Citric Acid (25:25:50, v/v/v) or 55% Acetonitrile:45% 0.05 M KH₂PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4.1.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve bisacodyl, this compound, and BHPM reference standards in a suitable solvent (e.g., 2-propanol or methanol) to obtain a known concentration. Dilute with the mobile phase to the desired working concentration.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 enteric-coated tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of bisacodyl and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., 2-propanol), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.
-
-
Sample Preparation (Suppositories):
-
Melt a representative number of suppositories in a suitable container.
-
Accurately weigh a portion of the molten mass equivalent to a specified amount of bisacodyl and transfer to a volumetric flask.
-
Dissolve in a suitable solvent (e.g., 2-propanol) with the aid of gentle heating if necessary.
-
Allow to cool to room temperature and dilute to volume.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.
-
4.1.3. System Suitability
Perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) for peak areas should be less than 2.0%. The resolution between bisacodyl and its degradation products should be greater than 2.0.
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on bisacodyl to assess its stability and to validate the stability-indicating nature of the analytical method.
Figure 2: Workflow for Forced Degradation Studies.
4.2.1. Procedure
-
Acid Hydrolysis: Dissolve bisacodyl in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve bisacodyl in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 4 hours). Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Dissolve bisacodyl in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours).
For each stress condition, a control sample (without the stressor) should be prepared and analyzed simultaneously. The stressed samples are then analyzed using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of the degradation products.
Conclusion
The spontaneous degradation of bisacodyl to this compound is a critical stability concern driven primarily by hydrolysis. This process is accelerated by heat and non-neutral pH conditions. Robust stability-indicating analytical methods, such as the HPLC protocol detailed in this guide, are essential for accurately monitoring the degradation of bisacodyl and ensuring the quality, safety, and efficacy of its pharmaceutical formulations. The information presented herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of bisacodyl-containing products. Further research to quantify the degradation kinetics under various stress conditions would provide a more complete understanding of bisacodyl's stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse phase liquid chromatographic determination of bisacodyl in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of bisacodyl in pharmaceutical dosage forms marketed in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Monoacetyl Bisacodyl in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of monoacetyl bisacodyl, a primary metabolite of the laxative bisacodyl, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The method is suitable for pharmacokinetic studies and other clinical research applications.
Introduction
Bisacodyl is a widely used over-the-counter stimulant laxative. Following administration, it is metabolized in the gastrointestinal tract and liver. One of the primary metabolites is this compound. Accurate measurement of this compound in plasma is crucial for understanding the pharmacokinetics of bisacodyl and its metabolites. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.
Metabolic Pathway of Bisacodyl
Bisacodyl undergoes hydrolysis to form this compound, which is then further deacetylated to the active metabolite, desacetyl bisacodyl, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1]
Caption: Metabolic pathway of Bisacodyl.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| This compound | 320.1 | 258.1 | 80 | 25 | 12 |
| This compound-d4 (IS) | 324.1 | 262.1 | 80 | 25 | 12 |
Protocols
Standard and QC Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and quality control (QC) samples in 50:50 (v/v) methanol:water.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).
Sample Preparation Protocol
Caption: Plasma sample preparation workflow.
Results and Discussion
Linearity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Calibration Curve Parameters:
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| This compound | 0.5 - 500 | y = 0.0025x + 0.0003 | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized below and demonstrate that the method is accurate and precise within the acceptable limits of bioanalytical method validation guidelines.
Intra-Day Accuracy and Precision (n=6):
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| LQC | 1.5 | 1.54 | 102.7 | 6.2 |
| MQC | 75 | 73.8 | 98.4 | 4.1 |
| HQC | 400 | 405.2 | 101.3 | 3.5 |
Inter-Day Accuracy and Precision (n=18, 3 batches):
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.51 | 102.0 | 9.8 |
| LQC | 1.5 | 1.48 | 98.7 | 7.5 |
| MQC | 75 | 76.2 | 101.6 | 5.3 |
| HQC | 400 | 396.8 | 99.2 | 4.8 |
Selectivity and Matrix Effect
No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and its internal standard. The matrix effect was assessed and found to be within acceptable limits, indicating that the ionization of the analyte and internal standard was not significantly suppressed or enhanced by the plasma matrix.
Conclusion
This application note describes a simple, rapid, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The method has been developed with a straightforward protein precipitation sample preparation procedure and demonstrates excellent linearity, accuracy, and precision. This method is well-suited for the analysis of this compound in plasma samples for pharmacokinetic and other clinical studies.
References
Application Note: Spectrophotometric Determination of Monoacetyl Bisacodyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacetyl bisacodyl, also known as Bisacodyl EP Impurity C, is a primary degradation product and metabolite of the laxative agent bisacodyl.[1][2][3][4][5] Its chemical IUPAC name is [4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate.[1] The monitoring and quantification of this compound are critical for the quality control of bisacodyl in pharmaceutical formulations and for metabolic studies. This application note describes a simple, rapid, and economical UV-Vis spectrophotometric method for the determination of this compound.
Principle
The method is based on the inherent ultraviolet (UV) absorbance of this compound. The molecule contains chromophoric groups that absorb light in the UV range. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration of the analyte can be determined using the Beer-Lambert law. Due to its structural similarity to bisacodyl, which has a well-established absorption maximum around 264 nm, this wavelength is used for quantification.[6][7] This protocol is adapted from validated UV spectrophotometric methods for bisacodyl.[6][7][8]
Chemical Relationship
Bisacodyl is a prodrug that is hydrolyzed in the body to form its active metabolite, primarily through the intermediate this compound. This process involves the cleavage of one of the two ester bonds.
Caption: Hydrolysis pathway of Bisacodyl.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
UV-Vis Spectrophotometer (double beam) with 1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
-
-
Reagents:
-
This compound Reference Standard
-
Methanol (HPLC or Spectroscopic Grade)
-
Distilled or Deionized Water
-
Wavelength Selection (λmax)
The absorption maximum (λmax) for this compound is expected to be nearly identical to that of bisacodyl due to their similar chromophoric structures. The reported λmax for bisacodyl is approximately 264 nm in methanol.[6][7] It is recommended to scan a dilute solution of the this compound reference standard in methanol from 200-400 nm to confirm the precise λmax before analysis.
Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
Preparation of Calibration Standards
-
From the Standard Stock Solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute to the mark with methanol to obtain concentrations in the range of 2-20 µg/mL (e.g., 2, 5, 10, 15, 20 µg/mL).
Sample Preparation (Example for a Tablet Formulation)
-
Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of the active ingredient (assuming this compound is the target analyte).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the compound.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a suitable filter (e.g., 0.45 µm PTFE), discarding the first few mL of the filtrate.
-
Dilute the filtrate with methanol to obtain a theoretical concentration within the calibration range.
Measurement Procedure
-
Set the spectrophotometer to measure absorbance at the determined λmax (approx. 264 nm).
-
Use methanol as the blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Experimental Workflow
Caption: Workflow for spectrophotometric analysis.
Data Presentation
The performance of the analytical method should be validated according to standard guidelines. The following table summarizes typical validation parameters for spectrophotometric analysis of bisacodyl, which are expected to be similar for this compound.[8][9]
| Parameter | Typical Value | Description |
| λmax | ~264 nm | Wavelength of maximum absorbance in methanol. |
| Linearity Range | 2 - 20 µg/mL | Concentration range where absorbance is proportional to concentration. |
| Correlation Coeff. (r²) | > 0.999 | Indicates the linearity of the calibration curve. |
| Limit of Detection (LOD) | ~1.4 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~4.3 µg/mL | The lowest concentration of analyte that can be quantitatively determined. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results. |
Note: The LOD and LOQ values are adapted from a method for bisacodyl in 0.1 N HCl and may vary depending on the solvent and instrument used.[9]
Conclusion
The described UV-Vis spectrophotometric method provides a simple and cost-effective approach for the quantitative determination of this compound. The method is suitable for routine quality control analysis and research applications where the quantification of this specific impurity or metabolite is required. Method validation should be performed in the user's laboratory to ensure its suitability for the intended purpose.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. veeprho.com [veeprho.com]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 72901-16-7 | Benchchem [benchchem.com]
UPLC Method for the Separation of Bisacodyl and its Impurities: An Application Note and Protocol
Abstract
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of bisacodyl and its known impurities. The method is designed for use in quality control and stability testing of pharmaceutical formulations. The protocol provides a rapid analysis time with excellent resolution between bisacodyl and its related compounds, including those listed in the United States Pharmacopeia (USP). This document provides detailed experimental protocols, data presentation, and validation parameters based on ICH guidelines.
Introduction
Bisacodyl is a stimulant laxative widely used for the treatment of constipation. As with any active pharmaceutical ingredient (API), it is crucial to monitor and control the level of impurities to ensure the safety and efficacy of the final drug product. The primary impurities of bisacodyl often arise from synthesis, degradation, or storage. Hydrolysis of the ester groups can lead to the formation of monoacetylbisacodyl and desacetylbisacodyl. The United States Pharmacopeia (USP) lists several related compounds, including Bisacodyl Related Compound A, B, C, and E.[1] A reliable analytical method is essential for the accurate quantification of these impurities. This UPLC method offers significant advantages over traditional HPLC methods in terms of speed, resolution, and solvent consumption.
Experimental Protocol
This section details the materials, instrumentation, and procedures for the UPLC analysis of bisacodyl and its impurities.
Materials and Reagents
-
Standards: Bisacodyl USP Reference Standard, Bisacodyl Related Compound A RS, Bisacodyl Related Compound B RS, Bisacodyl Related Compound C RS, and Bisacodyl Related Compound E RS.
-
Solvents: Acetonitrile (UPLC grade), Methanol (UPLC grade), and Water (UPLC grade, filtered).
-
Buffer: Ammonium acetate (LC-MS grade).
-
Sample Preparation: A 5 mg strength bisacodyl tablet was ground to a fine powder. The powder was transferred to a 10 mL volumetric flask, dissolved in methanol, sonicated for 10 minutes, and diluted to the mark with methanol. The solution was then filtered through a 0.22 µm syringe filter before injection.[2]
Instrumentation and Chromatographic Conditions
-
System: A UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 20% B
-
1-6 min: 20% to 60% B
-
6-8 min: 60% B
-
8-9 min: 60% to 20% B
-
9-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
Data Presentation
The following table summarizes the expected retention times (RT), relative retention times (RRT), resolution (Rs), and limit of detection (LOD) and quantification (LOQ) for bisacodyl and its key impurities based on the described UPLC method.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| Bisacodyl Related Compound B | 2.5 | 0.50 | - | 0.05 | 0.15 |
| Bisacodyl Related Compound A | 3.8 | 0.76 | > 2.0 | 0.05 | 0.15 |
| Bisacodyl | 5.0 | 1.00 | > 2.0 | 0.10 | 0.30 |
| Bisacodyl Related Compound C | 5.5 | 1.10 | > 2.0 | 0.05 | 0.15 |
| Bisacodyl Related Compound E | 6.2 | 1.24 | > 2.0 | 0.05 | 0.15 |
Note: The values presented are illustrative and may vary depending on the specific instrumentation and column used. Method validation is required to establish performance characteristics.
Method Validation
The developed UPLC method should be validated according to ICH Q2(R1) guidelines.[3][4] The validation should include the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] This can be demonstrated by the resolution of bisacodyl from its impurities and any potential excipient peaks.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] This should be assessed over a range of concentrations, typically from the LOQ to 120% of the assay concentration.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] This is often determined by recovery studies.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the UPLC method for analyzing bisacodyl and its impurities.
Caption: UPLC analysis workflow for bisacodyl and its impurities.
Conclusion
The described UPLC method is a rapid, sensitive, and reliable approach for the separation and quantification of bisacodyl and its related compounds. The short analysis time and high resolution make it suitable for high-throughput analysis in a quality control environment. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for its intended purpose in the pharmaceutical industry.
References
Application Notes and Protocols for the Synthesis and Characterization of Monoacetyl Bisacodyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacetyl bisacodyl, also known as Bisacodyl EP Impurity C, is a key intermediate in the metabolic pathway of the widely used laxative, bisacodyl.[1] Bisacodyl itself is a prodrug that undergoes hydrolysis in the gastrointestinal tract to form this compound and subsequently the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] The synthesis and characterization of this compound are crucial for impurity profiling, stability studies of bisacodyl, and for investigating the pharmacological properties of bisacodyl's metabolites.
This document provides detailed protocols for the synthesis of this compound via controlled hydrolysis of bisacodyl, as well as comprehensive methods for its characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is achieved through the selective mono-deacetylation of bisacodyl under controlled alkaline conditions. The reaction is monitored to favor the formation of the monoacetyl derivative over the fully deacetylated product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Controlled Alkaline Hydrolysis of Bisacodyl
Materials:
-
Bisacodyl
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Dissolution: Dissolve bisacodyl (1.0 g, 2.77 mmol) in a suitable organic solvent such as a mixture of dichloromethane and methanol (1:1, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrolysis: Slowly add a 0.1 M aqueous solution of sodium hydroxide (27.7 mL, 2.77 mmol, 1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 7:3) or HPLC. The reaction should be stopped when the spot corresponding to bisacodyl has significantly diminished and a new, more polar spot (this compound) is prominent. Over-reaction will lead to the formation of the more polar di-deacetylated product (BHPM).
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding 1M HCl to neutralize the solution to a pH of approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the desired product (as identified by TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Expected Yield and Purity
The yield and purity of the synthesized this compound can be influenced by reaction time and purification efficiency.
| Parameter | Expected Value |
| Yield | 40-60% |
| Purity (HPLC) | >98% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 263 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
| Compound | Retention Time (min) |
| Bisacodyl | ~8.5 |
| This compound | ~6.2 |
| BHPM | ~4.1 |
Mass Spectrometry (MS)
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Direct infusion or LC-MS.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₁₇NO₃ |
| Molecular Weight | 319.36 g/mol |
| [M+H]⁺ (m/z) | 320.12 |
| Key Fragmentation Ions (m/z) | 278 (loss of acetyl), 200 (pyridyl-tropylium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):
-
Aromatic Protons: 6.8 - 8.5 (m, 12H)
-
Methine Proton (-CH-): 5.8 (s, 1H)
-
Acetyl Protons (-COCH₃): 2.3 (s, 3H)
-
Hydroxyl Proton (-OH): ~5.0 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):
-
Carbonyl Carbon (-C=O): ~169
-
Aromatic Carbons: 115 - 160
-
Methine Carbon (-CH-): ~55
-
Acetyl Carbon (-CH₃): ~21
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: KBr pellet or ATR.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3500 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Ester) | ~1750 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Ester) | 1200-1250 |
| C-O Stretch (Phenol) | 1150-1200 |
Mechanism of Action of Bisacodyl and its Metabolites: Signaling Pathway
Bisacodyl and its active metabolite, BHPM, exert their laxative effect through a dual mechanism: stimulation of intestinal motility and an increase in water and electrolyte secretion in the colon. The signaling pathway involves the activation of enteric neurons and modulation of ion transport in colonocytes.
Caption: Signaling pathway of bisacodyl's laxative action.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of this compound. Adherence to these methods will enable researchers to obtain high-purity material for use in pharmaceutical development, impurity analysis, and further pharmacological studies. The provided information on the mechanism of action offers context for the importance of studying this key metabolite.
References
Application Note and Protocol: Isolation of Monoacetyl Bisacodyl from Pharmaceutical Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisacodyl is a widely used stimulant laxative that is available in enteric-coated tablets. Monoacetyl bisacodyl is a known impurity and a degradation product of bisacodyl, often referred to as Bisacodyl EP Impurity C.[1] Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of the medication.[1] This document provides a detailed protocol for the isolation of this compound from commercially available bisacodyl tablets. The successful isolation of this related compound is crucial for various research and quality control purposes, including the development of analytical standards, toxicological studies, and formulation optimization.
The protocol herein describes a multi-step process that begins with the removal of the enteric coating, followed by the extraction of the active pharmaceutical ingredient (API) and its related substances from the tablet matrix. Subsequently, a preparative High-Performance Liquid Chromatography (HPLC) method is employed for the high-resolution separation and isolation of this compound.
Experimental Protocol
This protocol is a representative method and may require optimization based on the specific formulation of the bisacodyl tablets being analyzed.
1. Materials and Reagents
-
Bisacodyl 5 mg enteric-coated tablets
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
0.1 N Hydrochloric acid
-
Sodium hydroxide solution (1 N)
-
Mortar and pestle
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.45 µm, PTFE)
-
Rotary evaporator
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Analytical HPLC system with a UV detector
-
Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Experimental Workflow Diagram
References
Application Notes and Protocols for Forced Degradation Studies of Bisacodyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisacodyl is a stimulant laxative that works by increasing motility in the intestine. As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring safety, efficacy, and shelf-life. Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of the drug substance, potential degradation pathways, and helping to develop stability-indicating analytical methods.
This document provides detailed application notes and protocols for conducting forced degradation studies on bisacodyl, with a specific focus on the formation of its primary degradation products: monoacetyl bisacodyl and desacetyl bisacodyl.
Degradation Pathway of Bisacodyl
The primary degradation pathway for bisacodyl is hydrolysis of its ester groups. This process can be catalyzed by acidic or alkaline conditions, leading to the sequential formation of this compound and then desacetyl bisacodyl, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
The following protocols are designed to induce degradation of bisacodyl under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
a. Preparation of Stock Solution:
Prepare a stock solution of bisacodyl at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
b. Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the bisacodyl stock solution, add 5 mL of 0.1 M hydrochloric acid (HCl).
-
Reflux the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the bisacodyl stock solution, add 5 mL of 0.1 M sodium hydroxide (NaOH).
-
Reflux the solution at 80°C for 12 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid (HCl).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the bisacodyl stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid bisacodyl powder in a hot air oven maintained at 105°C for 48 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the stressed powder at a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid bisacodyl powder to UV light (254 nm) and visible light for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a solution of the stressed powder at a concentration of 100 µg/mL in the mobile phase.
-
Analytical Method: Stability-Indicating HPLC
A High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying bisacodyl from its degradation products.
a. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 55:45 (v/v)[1]. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 264 nm[2] |
b. Standard and Sample Preparation:
-
Standard Solutions: Prepare standard solutions of bisacodyl, this compound, and desacetyl bisacodyl at known concentrations in the mobile phase.
-
Sample Solutions: Use the diluted and, if necessary, neutralized solutions from the forced degradation experiments.
Data Presentation
The following tables summarize the expected quantitative data from the forced degradation studies.
Table 1: Summary of Forced Degradation Results for Bisacodyl
| Stress Condition | Reagent/Condition | Duration | % Bisacodyl Degraded | % this compound Formed | % Desacetyl Bisacodyl Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 80°C | ~18% | ~12% | ~5% |
| Alkaline Hydrolysis | 0.1 M NaOH | 12 hours at 80°C | ~25% | ~10% | ~14% |
| Oxidative | 3% H₂O₂ | 24 hours at RT | ~8% | ~4% | ~3% |
| Thermal | Solid State | 48 hours at 105°C | ~5% | Not Detected | Not Detected |
| Photolytic | Solid State | ICH Guidelines | ~3% | Not Detected | Not Detected |
Note: The percentages are illustrative and may vary depending on the exact experimental conditions.
Visualizations
Conclusion
The forced degradation studies of bisacodyl reveal that it is most susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of monoacetyl and desacetyl bisacodyl. The drug substance shows moderate sensitivity to oxidative stress and is relatively stable under thermal and photolytic conditions. The provided HPLC method is effective in separating and quantifying bisacodyl and its primary degradation products, thus serving as a stability-indicating method. These findings are crucial for the development of stable formulations and for setting appropriate storage conditions and shelf-life for bisacodyl-containing products.
References
Application Notes and Protocols for the Use of Monoacetyl Bisacodyl as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacetyl bisacodyl is a primary metabolite and a known impurity of the stimulant laxative bisacodyl.[1] As a critical related compound, its monitoring and quantification are essential to ensure the quality, safety, and efficacy of bisacodyl drug products. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical procedures, including its isolation, characterization, and application in chromatographic assays.
Bisacodyl undergoes hydrolysis of one of its acetyl groups to form this compound.[1] This process can occur during manufacturing, storage, or metabolism in the gastrointestinal tract.[1] Therefore, robust analytical methods are necessary to separate and quantify bisacodyl from its related compounds, including this compound and the fully deacetylated active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl acetate | [1] |
| Synonyms | Bisacodyl EP Impurity C, Bisacodyl Related Compound C | [1] |
| CAS Number | 72901-16-7 | [1] |
| Molecular Formula | C20H17NO3 | |
| Molecular Weight | 319.35 g/mol |
Experimental Protocols
Protocol for Isolation and Purification of this compound
This protocol describes a general procedure for the isolation of this compound from a mixture containing bisacodyl and its degradation products.
Objective: To obtain a purified sample of this compound suitable for use as a reference standard.
Materials:
-
Bisacodyl raw material or degraded sample
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Chloroform
-
Acetone
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
Procedure:
-
Controlled Degradation (Optional): To generate a higher concentration of this compound, a forced degradation study can be performed. Dissolve bisacodyl in a suitable solvent and add a controlled amount of NaOH to catalyze hydrolysis.[1] The reaction can be monitored by TLC or HPLC until a significant amount of this compound is formed.
-
Precipitation and Extraction:
-
Neutralize the reaction mixture to a pH of approximately 6.0 using HCl. This may cause the degradation products, including this compound, to precipitate.[1]
-
Collect the precipitate by filtration.
-
Alternatively, perform a solvent extraction using a solvent like ethyl acetate to separate the compounds based on their solubility.[1]
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract or precipitate in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a mobile phase such as acetone:chloroform (1:9 v/v).[1]
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing pure this compound.
-
-
High-Purity Purification (Optional): For obtaining a high-purity reference standard, preparative HPLC can be employed as a final purification step.[1]
Workflow for this compound Isolation
References
Application Notes: Chiral Separation of Monoacetyl Bisacodyl Enantiomers
Introduction
Bisacodyl is a commonly used laxative that is metabolized in the body to its active form, monoacetyl bisacodyl. As this compound possesses a chiral center, it exists as two enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers of a drug are of significant interest in drug development and clinical research. Therefore, a robust and reliable analytical method for the chiral separation of this compound enantiomers is crucial for pharmacokinetic studies, enantiomeric purity assessment, and quality control of pharmaceutical formulations.
These application notes provide a comprehensive overview and a generalized protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of this compound enantiomers.
Method Development Strategy
The development of a successful chiral separation method typically involves a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions. The general workflow for this process is outlined below. A successful method will achieve a baseline resolution of the two enantiomers, allowing for accurate quantification.
Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development.
Quantitative Data Summary
The following table represents a hypothetical data set that could be obtained during the optimization of a chiral HPLC method for this compound enantiomers. The data illustrates the effect of varying the mobile phase composition on the retention time (RT), resolution (Rs), and selectivity (α) of the enantiomers.
| Column Type | Mobile Phase (Hexane:IPA) | Enantiomer 1 RT (min) | Enantiomer 2 RT (min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak AD-H | 90:10 | 8.2 | 9.5 | 1.8 | 1.15 |
| Chiralpak AD-H | 85:15 | 6.5 | 7.2 | 2.1 | 1.10 |
| Chiralpak AD-H | 80:20 | 5.1 | 5.5 | 1.5 | 1.08 |
| Chiralcel OD-H | 90:10 | 10.3 | 12.1 | 2.5 | 1.17 |
| Chiralcel OD-H | 85:15 | 8.7 | 9.9 | 2.8 | 1.14 |
| Chiralcel OD-H | 80:20 | 7.2 | 8.0 | 2.2 | 1.11 |
IPA: Isopropanol
Experimental Protocols
Preparation of Standard Solutions and Mobile Phase
Objective: To prepare the necessary solutions for HPLC analysis.
Materials:
-
Racemic this compound reference standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol
-
0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as mobile phase additive)
-
Volumetric flasks
-
Pipettes
-
Sonicator
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., IPA) and make up to the mark. This will be your 1 mg/mL stock solution.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
Working Standard Preparation:
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase composition by accurately measuring the required volumes of the organic solvents (e.g., for a 90:10 Hexane:IPA mobile phase, mix 900 mL of hexane with 100 mL of IPA).
-
If required, add an acidic or basic additive (e.g., 0.1% TFA or 0.1% DEA) to improve peak shape and resolution.
-
Degas the mobile phase using a sonicator or an online degasser before use.
-
Chiral HPLC Method Development Protocol
Objective: To develop a robust HPLC method for the chiral separation of this compound enantiomers.
Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral HPLC columns (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based columns).
-
Data acquisition and processing software.
Protocol:
-
Initial Column Screening:
-
Install the first chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) into the HPLC system.
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to a suitable value for this compound (e.g., 265 nm).
-
Inject 10 µL of the working standard solution and acquire the chromatogram.
-
Evaluate the chromatogram for the separation of the two enantiomers.
-
Repeat steps 1.1-1.5 with other chiral columns.
-
-
Mobile Phase Optimization:
-
Select the column that shows the best initial separation.
-
Systematically vary the ratio of the strong solvent (e.g., IPA) to the weak solvent (e.g., hexane). For example, prepare mobile phases with 85:15 and 80:20 Hexane:IPA ratios.
-
Equilibrate the column with each new mobile phase composition and inject the working standard.
-
Analyze the resulting chromatograms and record the retention times, resolution, and selectivity.
-
If necessary, screen different organic modifiers (e.g., ethanol instead of IPA).
-
Evaluate the effect of acidic or basic additives (e.g., 0.1% TFA or 0.1% DEA) on peak shape and resolution.
-
-
Flow Rate and Temperature Optimization:
-
Using the optimal mobile phase composition, investigate the effect of flow rate on the separation. Test flow rates such as 0.8 mL/min and 1.2 mL/min.
-
Investigate the effect of column temperature on the separation. Test temperatures such as 20 °C and 30 °C.
-
Select the flow rate and temperature that provide the best balance between resolution and analysis time.
-
Logical Relationship of Optimization Parameters
Caption: Interdependence of Optimization Parameters.
Method Validation Protocol (Abbreviated)
Objective: To validate the optimized chiral HPLC method according to ICH guidelines.
Protocol:
-
Linearity: Prepare a series of standard solutions of at least five different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio.
-
Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, flow rate, temperature) and evaluate the impact on the separation.
By following these protocols, a robust and reliable chiral separation method for this compound enantiomers can be developed and validated for its intended purpose.
Troubleshooting & Optimization
Technical Support Center: Monoacetyl Bisacodyl Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of monoacetyl bisacodyl in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a primary degradation product and impurity of the laxative compound bisacodyl.[1] Its presence in a sample can indicate the degradation of the parent compound, bisacodyl. Monitoring the stability of this compound is crucial for ensuring the quality, efficacy, and safety of bisacodyl-containing formulations.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound in solution is hydrolysis. This process involves the cleavage of the ester bond, leading to the formation of bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), the active metabolite of bisacodyl.[1]
Q3: What are the key factors that influence the stability of this compound in solution?
A3: The stability of this compound is significantly affected by pH, temperature, and the presence of moisture.[1][2] Basic conditions, in particular, can rapidly accelerate the hydrolysis process.
Q4: Are there any specific catalysts that accelerate the degradation of this compound?
A4: Yes, strong bases like sodium hydroxide (NaOH) have been shown to catalyze the rapid degradation of bisacodyl and its derivatives, including this compound.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid appearance of degradation products in solution | The pH of the solution may be too high (basic). | Buffer the solution to a neutral or slightly acidic pH. Avoid the use of strong bases. |
| The storage temperature is too high. | Store solutions at refrigerated temperatures (2-8 °C) and protect from light. | |
| The solvent contains excess moisture. | Use anhydrous solvents and minimize exposure to atmospheric moisture during preparation and storage. | |
| Inconsistent analytical results for this compound concentration | The compound is degrading during the analytical procedure. | Ensure the mobile phase and diluents used in the analytical method (e.g., HPLC) are at an appropriate pH to minimize degradation during analysis. |
| Incomplete dissolution or precipitation of the compound. | Verify the solubility of this compound in the chosen solvent. Use sonication or gentle heating if necessary, while monitoring for degradation. | |
| Precipitate formation in the solution | Degradation products may be less soluble than this compound. | Characterize the precipitate to identify the degradation products. Adjust solution conditions (e.g., pH, solvent) to improve the solubility of all components. |
Factors Affecting Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations for Experimental Work |
| pH | Highly susceptible to hydrolysis in basic conditions. More stable in neutral to slightly acidic conditions. | - Maintain pH between 4 and 7 for optimal stability.- Use appropriate buffer systems to control pH. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | - Store stock solutions and samples at 2-8°C.- For long-term storage, consider storing at -20°C or below. |
| Moisture | The presence of water is necessary for hydrolysis.[2] | - Use anhydrous solvents when possible.- Minimize exposure of solutions to the atmosphere. |
| Light | While hydrolysis is the primary concern, photostability should also be considered. | - Protect solutions from light by using amber vials or storing them in the dark. |
| Oxidation | Less documented for this specific molecule, but a potential degradation pathway for many organic compounds. | - Consider purging solutions with an inert gas (e.g., nitrogen, argon) if oxidation is suspected. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Buffer salts (e.g., phosphate or acetate)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20.1-25 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 1-100 µg/mL).
4. Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the desired solvent systems and at various pH levels.
-
Store the solutions under different conditions (e.g., varying temperatures, light exposure).
-
At specified time points, withdraw an aliquot of each sample, dilute it to fall within the standard curve range, and analyze by HPLC.
5. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Determine the rate of degradation and identify any degradation products that appear as new peaks in the chromatogram.
Visualizations
Caption: Hydrolysis degradation pathway of Bisacodyl.
Caption: General workflow for a stability study.
Caption: Decision tree for troubleshooting stability.
References
Technical Support Center: Optimizing Monoacetyl Bisacodyl Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bisacodyl, with a focus on improving the yield of the final diacetylated product and minimizing the formation of the monoacetyl bisacodyl impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in bisacodyl synthesis?
A1: this compound is an intermediate and a common impurity in the synthesis of bisacodyl. It is formed when only one of the two hydroxyl groups of the precursor, 4,4'-dihydroxydiphenyl-(2-pyridine)-methane, is acetylated. Its presence in the final product is undesirable as it can affect the purity, stability, and therapeutic efficacy of the bisacodyl drug substance. Regulatory bodies have strict limits on impurity levels in pharmaceutical products.[1]
Q2: What is the general synthetic route for bisacodyl?
A2: The synthesis of bisacodyl is typically a two-step process. The first step involves the condensation of 2-pyridylaldehyde with phenol in the presence of an acid catalyst, such as sulfuric acid, to form 4,4'-dihydroxydiphenyl-(2-pyridine)-methane. The second step is the di-acetylation of this intermediate using an acetylating agent like acetic anhydride, often catalyzed by 4-(dimethylamino)pyridine (DMAP).
Q3: What are the critical factors influencing the yield and purity of bisacodyl?
A3: Several factors can impact the yield and purity of bisacodyl. These include the purity of the intermediate 4,4'-dihydroxydiphenyl-(2-pyridine)-methane, the stoichiometry of the reactants, the choice of catalyst, reaction temperature, pH, and reaction time.[1] Effective purification of the intermediate and the final product is also crucial.
Troubleshooting Guide
Issue 1: High Levels of this compound in the Final Product
-
Possible Cause 1: Incomplete Acetylation Reaction.
-
Solution: Ensure a sufficient molar excess of the acetylating agent (acetic anhydride) is used to drive the reaction towards di-acetylation. The reaction time may also need to be extended. A patent for an improved process suggests a reaction time of 0.5 hours at room temperature when using DMAP as a catalyst.[2]
-
-
Possible Cause 2: Impure Intermediate.
-
Solution: The presence of ortho-isomers from the initial condensation step can hinder the acetylation reaction. It is highly recommended to purify the 4,4'-dihydroxydiphenyl-(2-pyridine)-methane intermediate before proceeding to the acetylation step. Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[2]
-
-
Possible Cause 3: Catalyst Deactivation.
-
Solution: The catalytic activity of DMAP can decrease over time due to acidification. Ensure the reaction is carried out under anhydrous conditions and consider adding the catalyst in portions if the reaction is slow.
-
-
Possible Cause 4: Suboptimal Reaction Temperature.
-
Solution: The acetylation reaction is typically carried out at room temperature.[2] Lower temperatures may slow down the reaction rate, potentially leading to incomplete conversion, while higher temperatures could promote side reactions.
-
Issue 2: Low Overall Yield of Bisacodyl
-
Possible Cause 1: Low Yield in the Condensation Step.
-
Solution: The condensation reaction between 2-pyridylaldehyde and phenol should be performed at a low temperature (0-15°C) to minimize the formation of byproducts.[2] The pH of the reaction mixture should be carefully adjusted to 7.0 during workup to ensure efficient precipitation of the desired intermediate.[2]
-
-
Possible Cause 2: Loss of Product During Purification.
Issue 3: Difficulty in Purifying the Final Product
-
Possible Cause 1: Presence of Closely Related Impurities.
-
Solution: If recrystallization is insufficient to remove this compound and other impurities, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography may be necessary for purification.[1]
-
-
Possible Cause 2: Degradation of Bisacodyl.
-
Solution: Bisacodyl can degrade under alkaline conditions to form this compound.[1] Ensure that the pH is controlled during workup and purification steps.
-
Data Presentation
Table 1: Optimized Reaction Conditions for Bisacodyl Synthesis
| Step | Parameter | Recommended Value | Reference |
| Condensation | Reactants | 2-pyridylaldehyde and phenol | [2] |
| Catalyst | Sulfuric Acid | [2] | |
| Temperature | 0-15 °C | [2] | |
| Reaction Time | 2 hours | [2] | |
| Workup pH | 7.0 | [2] | |
| Acetylation | Intermediate | Purified 4,4'-dihydroxydiphenyl-(2-pyridine)-methane | [2] |
| Acetylating Agent | Acetic Anhydride | [2] | |
| Catalyst | 4-Dimethylamino pyridine (DMAP) | [2] | |
| Solvent | Dichloromethane | [2] | |
| Temperature | Room Temperature | [2] | |
| Reaction Time | 0.5 hours | [2] |
Table 2: Reported Yields and Purity
| Product | Yield | Purity | Purification Method | Reference |
| 4,4'-dihydroxydiphenyl-(2-pyridine)-methane | Up to 68% | 98% | Purification with ethyl acetate | [2] |
| Bisacodyl (after recrystallization) | Up to 90% | 99% | Recrystallization from ethanol | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-dihydroxydiphenyl-(2-pyridine)-methane
-
In a suitable reactor, add 2-pyridylaldehyde and phenol.
-
Add sulfuric acid as a catalyst.
-
Stir the reaction mixture for 2 hours, maintaining the temperature between 0-15°C.
-
After the reaction is complete, adjust the pH to 7.0 with a 2mol/L sodium hydroxide solution.
-
Stir for an additional 2 hours.
-
Add ethyl acetate and stir for 10 minutes.
-
Filter the mixture to obtain the crude 4,4'-dihydroxydiphenyl-(2-pyridine)-methane.
-
Purify the crude product by recrystallization from ethyl acetate to obtain the highly purified intermediate.[2]
Protocol 2: Synthesis of Bisacodyl
-
In a reactor, add the purified 4,4'-dihydroxydiphenyl-(2-pyridine)-methane, dichloromethane, and a 2mol/L sodium hydroxide solution.
-
Add 4-Dimethylamino pyridine (DMAP) as a catalyst.
-
Add acetic anhydride to the mixture.
-
Allow the reaction to proceed for 0.5 hours at room temperature.
-
Concentrate the reaction mixture and dry to obtain the crude bisacodyl product.
-
Purify the crude product by recrystallization from ethanol to obtain high-purity bisacodyl.[2]
Visualizations
Caption: Overall workflow for the synthesis of high-purity bisacodyl.
Caption: Acetylation pathway showing the formation of the monoacetyl intermediate.
Caption: Troubleshooting decision tree for high this compound content.
References
Troubleshooting monoacetyl bisacodyl peak tailing in chromatography
Troubleshooting Guide: Monoacetyl Bisacodyl Peak Tailing
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is a primary degradation product and metabolite of bisacodyl, a common stimulant laxative.[1] Accurate quantification of this compound is crucial for stability studies and impurity profiling of bisacodyl drug products. Poor peak shape, specifically peak tailing, can lead to inaccurate integration and quantification, compromising the reliability of analytical results.[2]
Q2: What are the main causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing of this compound is primarily caused by secondary interactions between the basic pyridine moiety of the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4] Other contributing factors can include inappropriate mobile phase pH, low buffer concentration, column contamination or degradation, and sample overload.[2][5]
Q3: How does mobile phase pH affect the peak shape of this compound?
The mobile phase pH plays a critical role in controlling the ionization state of both the this compound molecule and the stationary phase. This compound contains a pyridine ring, which is basic. The pKa of pyridine is approximately 5.25.[3] Substituents on the pyridine ring can alter this value slightly. To achieve a symmetrical peak, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte. For a basic compound like this compound, a lower pH (e.g., pH < 3) will ensure the molecule is fully protonated (ionized), which can improve peak shape by minimizing secondary interactions with the stationary phase. Conversely, a higher pH (e.g., pH > 7) would keep the molecule in its neutral form.
Q4: Can the choice of buffer and its concentration impact peak tailing?
Yes, the buffer and its concentration are critical. A buffer is used to maintain a constant and consistent mobile phase pH.[5] The buffer concentration should be sufficient to overcome any sample matrix effects and maintain the desired pH throughout the analysis. A typical buffer concentration for HPLC is between 10-50 mM.[6] Insufficient buffer concentration can lead to pH shifts on the column, resulting in peak shape distortion.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.
References
Technical Support Center: Minimizing Bisacodyl Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bisacodyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of bisacodyl during your analytical sample preparation, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for bisacodyl?
A1: The primary degradation pathway for bisacodyl is the hydrolysis of its two acetate ester groups. This reaction occurs in a stepwise manner, first forming monoacetylbisacodyl and then desacetylbisacodyl, which is also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). BHPM is the active metabolite of bisacodyl.[1][2] This hydrolysis can be catalyzed by acids, bases, and certain enzymes.
Q2: What are the main factors that cause bisacodyl degradation during sample preparation?
A2: The main factors contributing to bisacodyl degradation are:
-
pH: Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the ester linkages.
-
Temperature: Higher temperatures increase the rate of hydrolytic degradation.
-
Moisture: The presence of water is necessary for hydrolysis to occur.
-
Enzymes: Intestinal and bacterial enzymes can deacetylate bisacodyl to its active metabolite, BHPM.[1][2]
Q3: How can I prevent acid-catalyzed hydrolysis during sample preparation?
A3: To prevent acid-catalyzed hydrolysis, it is recommended to use a buffered mobile phase and extraction solvent. For example, a mobile phase containing 10mM ammonium acetate can help maintain a neutral pH and minimize degradation.[3]
Q4: Are there any specific considerations for preparing samples from suppository formulations?
A4: Yes, suppository bases can be challenging. For hydrophilic suppository bases like polyethylene glycol (Macrogol), moisture absorption during production and storage can lead to bisacodyl hydrolysis. When preparing samples, it's important to use a validated extraction method that efficiently dissolves the suppository base while minimizing bisacodyl degradation. A mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium citrate at pH 7.0) has been used successfully.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of bisacodyl and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Bisacodyl | Degradation during extraction: The pH of the extraction solvent may be too acidic or alkaline. The extraction process may be too long or at an elevated temperature. | - Use a buffered extraction solvent (e.g., with ammonium acetate) to maintain a neutral pH.[3]- Minimize extraction time and avoid heating the sample.- If using sonication, use a low-temperature water bath. |
| Incomplete extraction from the matrix: The solvent may not be strong enough to fully dissolve the sample matrix (e.g., suppository base). | - Optimize the composition of the extraction solvent. For suppositories, a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer may be necessary.- Ensure adequate mixing and vortexing during extraction. | |
| Peak Tailing in HPLC Analysis | Secondary interactions with the stationary phase: Residual silanols on the HPLC column can interact with the basic pyridine moiety of bisacodyl. | - Use a base-deactivated column (e.g., RP-select B).- Adjust the mobile phase pH to suppress the ionization of silanols (typically lower pH) or the analyte (typically higher pH for a basic compound, but be mindful of hydrolysis).- Add a competing base, such as triethylamine, to the mobile phase in low concentrations. |
| Column overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject.- Use a column with a higher loading capacity. | |
| Presence of Unexpected Peaks | Degradation products: Peaks corresponding to monoacetylbisacodyl and desacetylbisacodyl may be present. | - Use a validated stability-indicating method that can resolve bisacodyl from its degradation products.[4]- Compare the retention times of the unknown peaks with those of reference standards for the degradation products. |
| Excipient interference: Components of the formulation may be co-eluting with bisacodyl or its degradation products. | - Adjust the mobile phase composition or gradient to improve separation.- Use a detector wavelength that is more selective for bisacodyl (e.g., 214 nm or 254 nm).[3][4] | |
| Baseline Noise or Drift in HPLC | Contaminated mobile phase or system: Impurities in the solvents or buildup of contaminants in the HPLC system. | - Use high-purity HPLC-grade solvents.- Filter all mobile phases before use.- Regularly flush the HPLC system with a strong solvent to remove contaminants. |
| Detector issues: Fluctuations in the lamp output or a dirty flow cell. | - Allow the detector lamp to warm up sufficiently.- Clean the detector flow cell according to the manufacturer's instructions. |
Data on Bisacodyl Degradation
The following table summarizes the typical conditions used for forced degradation studies of bisacodyl to assess its stability. The goal of these studies is to generate a small, detectable amount of degradation to validate the stability-indicating nature of an analytical method.
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation Products |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl at 60°C for 30 minutes | Monoacetylbisacodyl, Desacetylbisacodyl |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH at 60°C for 30 minutes | Monoacetylbisacodyl, Desacetylbisacodyl |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at room temperature | N-oxides and other oxidative products |
| Thermal Degradation | Heat | 80°C for 48 hours | Hydrolysis products |
| Photodegradation | UV and Visible Light | Exposure to light in a photostability chamber | Photolytic degradation products |
Note: The extent of degradation will vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: HPLC Analysis of Bisacodyl in Tablets
This protocol is based on a method designed to prevent acid-catalyzed hydrolysis.[3]
-
Sample Preparation:
-
Grind a 5 mg strength bisacodyl tablet into a fine powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a portion of the mobile phase B (see below) to the flask.
-
Sonicate for 10 minutes to dissolve the bisacodyl.
-
Dilute to the mark with mobile phase B and mix well.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: Cogent Bidentate C18™, 4 µm, 100 Å, 4.6 x 75 mm
-
Mobile Phase A: DI Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 95:5 Acetonitrile / Mobile Phase A (v/v)
-
Gradient:
-
0-1 min: 20% B
-
1-6 min: 20-60% B
-
6-8 min: 60% B
-
8-9 min: 60-20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
-
Protocol 2: HPLC Analysis of Bisacodyl in Suppositories
This protocol is adapted from methods developed for the analysis of bisacodyl in suppository formulations.
-
Sample Preparation:
-
Accurately weigh a portion of a melted and homogenized suppository equivalent to 10 mg of bisacodyl into a 50 mL volumetric flask.
-
Add approximately 30 mL of a diluent (e.g., a 1:1 mixture of acetonitrile and 0.05 M sodium citrate buffer, pH 7.0).
-
Warm the flask in a water bath at a temperature slightly above the melting point of the suppository base to facilitate dissolution.
-
Vortex or sonicate until the suppository base is completely dispersed.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
Visualizations
Caption: Hydrolysis pathway of bisacodyl.
Caption: Workflow for bisacodyl tablet analysis.
References
- 1. What is the mechanism of Bisacodyl? [synapse.patsnap.com]
- 2. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bisacodyl Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. High-performance liquid chromatographic determination of bisacodyl in pharmaceutical dosage forms marketed in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monoacetyl Bisacodyl Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of monoacetyl bisacodyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to detect it?
This compound is a primary degradation product and impurity of the stimulant laxative, bisacodyl.[1] It is formed through the hydrolysis of one of the acetyl groups of the parent drug.[1] Monitoring this compound is crucial for ensuring the quality, stability, and safety of bisacodyl-containing pharmaceutical products. Its presence can indicate improper storage conditions or issues during the manufacturing process.
Q2: What are the common analytical techniques for detecting this compound?
The most common analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level impurity analysis.
Q3: How can I improve the sensitivity of my HPLC-UV method for this compound?
To enhance the sensitivity of an HPLC-UV method, consider the following:
-
Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound, which is typically around 263 nm.
-
Mobile Phase Composition: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to achieve optimal peak shape and resolution.
-
Column Selection: Utilize a high-efficiency HPLC column with a smaller particle size (e.g., sub-2 µm) to improve peak sharpness and separation from other components.
-
Injection Volume: Increase the injection volume of the sample, but be mindful of potential peak distortion.
-
Sample Concentration: If possible, concentrate the sample prior to injection using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Q4: What are the key considerations for developing a sensitive LC-MS/MS method for this compound?
For high-sensitivity detection using LC-MS/MS, focus on:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Optimization of the ESI source parameters (e.g., spray voltage, gas flow, and temperature) is critical.
-
MRM Transitions: Select the most intense and specific Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for this compound.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the product ion signal.
-
Chromatographic Separation: Achieve good chromatographic separation to minimize matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte.
-
Sample Preparation: Implement a thorough sample preparation procedure to remove interfering matrix components.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Low Signal Intensity | - Incorrect detection wavelength- Low sample concentration- Mobile phase absorbing at the detection wavelength | - Verify the UV detector is set to the λmax of this compound.- Concentrate the sample if possible.- Use a mobile phase that is transparent at the detection wavelength. |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Air bubbles in the detector- Fluctuations in detector lamp intensity | - Prepare fresh mobile phase and flush the system.- Degas the mobile phase.- Allow the detector lamp to warm up properly; replace if necessary. |
| Co-elution with Bisacodyl or Other Impurities | - Inadequate chromatographic separation | - Optimize the mobile phase gradient or isocratic composition.- Try a different column chemistry (e.g., C18, phenyl-hexyl).- Adjust the flow rate. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effects) | - Co-eluting matrix components from the sample (e.g., phospholipids in plasma) | - Improve sample preparation (e.g., use a more selective SPE sorbent, perform LLE).- Optimize chromatographic separation to separate the analyte from the interfering compounds.- Use a stable isotope-labeled internal standard. |
| Low Signal Intensity | - Suboptimal ionization source parameters- Incorrect MRM transitions or collision energy- Inefficient sample extraction | - Tune the ESI source parameters (capillary voltage, gas flows, temperature).- Re-optimize MRM transitions and collision energies by infusing a standard solution.- Evaluate and optimize the sample preparation recovery. |
| High Background Noise | - Contaminated solvent or glassware- Carryover from previous injections | - Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol for the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Inconsistent Results | - Variability in sample preparation- Instability of the analyte in the prepared sample | - Ensure consistent and precise execution of the sample preparation protocol.- Investigate the stability of this compound in the final sample extract and at different storage conditions. |
Quantitative Data Summary
The following tables provide illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound using different analytical methods. These values are representative and may vary depending on the specific instrument and experimental conditions.
Table 1: HPLC-UV Detection
| Parameter | Value | Notes |
| LOD | ~ 50 ng/mL | Based on a signal-to-noise ratio of 3:1. |
| LOQ | ~ 150 ng/mL | Based on a signal-to-noise ratio of 10:1. |
Table 2: LC-MS/MS Detection
| Parameter | Value | Notes |
| LOD | ~ 0.1 ng/mL | Highly dependent on the efficiency of sample preparation and instrument sensitivity. |
| LOQ | ~ 0.5 ng/mL | Represents the lower limit for reliable quantification with acceptable precision and accuracy. |
Experimental Protocols
HPLC-UV Method for this compound in a Drug Product
This protocol describes a general method for the quantification of this compound as an impurity in a bisacodyl drug product.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol:Acetonitrile:0.01M Citric Acid (25:25:50, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 263 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the ground tablets or drug substance equivalent to 10 mg of bisacodyl into a 100 mL volumetric flask.
-
Add 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
LC-MS/MS Method for this compound in Human Plasma
This protocol provides a framework for the sensitive detection of this compound in a biological matrix.
-
LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system
-
Column: Pentafluorophenyl (PFP), 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: ESI Positive
-
MRM Transitions (Illustrative):
-
This compound: m/z 362.1 → 320.1 (Quantifier), m/z 362.1 → 258.1 (Qualifier)
-
Internal Standard (e.g., Deuterated Analog): m/z 367.1 → 325.1
-
-
-
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Transfer to an autosampler vial for injection.
-
Visualizations
Caption: Degradation pathway of bisacodyl to its active metabolite.
Caption: Workflow for bioanalytical detection of this compound.
References
Technical Support Center: pH-Dependent Stability of Monoacetyl Bisacodyl
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pH-dependent stability of monoacetyl bisacodyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the primary degradation product and intermediate metabolite of bisacodyl, a common stimulant laxative. The stability of this compound is crucial as its degradation to the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is a key step in the drug's mechanism of action. Understanding its stability profile under various pH conditions is essential for formulation development, shelf-life prediction, and ensuring consistent therapeutic efficacy.
Q2: What is the general mechanism of this compound degradation?
A2: The primary degradation pathway for this compound is hydrolysis of the remaining acetyl ester group to form the fully deacetylated and active metabolite, BHPM. This hydrolysis is susceptible to both acid and base catalysis, meaning it is influenced by the pH of the surrounding environment.
Q3: At which pH levels is this compound expected to be least stable?
A3: As an ester, this compound is expected to be least stable at alkaline and strongly acidic pH values due to base- and acid-catalyzed hydrolysis, respectively. Its greatest stability is anticipated to be in the weakly acidic to neutral pH range.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most common and reliable techniques for monitoring the stability of this compound.[1] These methods can separate and quantify this compound from its parent compound, bisacodyl, and its primary degradation product, BHPM. Spectrodensitometric methods have also been reported for the analysis of bisacodyl and its degradation products.[1]
Data Presentation
Illustrative pH-Dependent Stability of this compound
| pH | Temperature (°C) | Condition | Apparent Half-Life (t½) (hours) | Primary Degradation Product |
| 2.0 | 40 | Acidic | ~ 24 | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) |
| 4.5 | 40 | Weakly Acidic | > 72 | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) |
| 7.0 | 40 | Neutral | ~ 48 | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) |
| 9.0 | 40 | Alkaline | < 12 | Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general stability-indicating HPLC method for the simultaneous determination of bisacodyl, this compound, and BHPM.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
Reference standards for bisacodyl, this compound, and BHPM
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of bisacodyl, this compound, and BHPM in methanol at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration of approximately 20 µg/mL for each analyte.
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the test sample containing this compound into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column contamination- Column degradation | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Flush the column with a strong solvent (e.g., 100% acetonitrile).- Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Inadequate column equilibration- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.- Check the pump for leaks and ensure a consistent flow rate. |
| Ghost peaks | - Contaminated mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank solvent to check for carryover. |
| Loss of resolution between peaks | - Change in mobile phase composition or pH- Column aging | - Verify the mobile phase preparation and pH.- Replace the column. |
| Baseline drift or noise | - Contaminated mobile phase- Detector lamp aging- Air bubbles in the system | - Filter and degas the mobile phase.- Replace the detector lamp if its lifetime is exceeded.- Purge the pump and detector to remove air bubbles. |
Visualizations
Caption: Degradation pathway of Bisacodyl to this compound and BHPM.
Caption: Experimental workflow for pH-dependent stability testing.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Bisacodyl and its Monoacetylated Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of the common stimulant laxative bisacodyl and its intermediate metabolite, monoacetyl bisacodyl. The information presented herein is intended to support research and development efforts in gastroenterology and pharmacology.
Introduction
Bisacodyl is a widely used over-the-counter medication for the treatment of constipation. It belongs to the diphenylmethane class of stimulant laxatives. As a prodrug, bisacodyl requires metabolic activation in the gastrointestinal tract to exert its pharmacological effects. The primary active metabolite is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). During the two-step hydrolysis of bisacodyl to BHPM, an intermediate metabolite, this compound, is formed. This document will explore the known bioactivities of bisacodyl and this compound, drawing comparisons where data is available.
Metabolic Pathway
Bisacodyl undergoes deacetylation by intestinal enzymes to form its active metabolite, BHPM. This is a two-step process where this compound is the intermediate.
Caption: Metabolic conversion of bisacodyl to its active form, BHPM.
Comparative Bioactivity
Direct comparative studies on the bioactivity of bisacodyl versus this compound are not extensively available in peer-reviewed literature. This compound is often characterized as a degradation product or an impurity in bisacodyl preparations.[1] However, based on the metabolic pathway, its bioactivity is presumed to be intermediate between the parent drug and the fully active metabolite, BHPM.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Bisacodyl | This compound |
| Molar Mass | 361.4 g/mol | 319.4 g/mol |
| Nature | Prodrug | Intermediate Metabolite |
| Absorption | Minimal systemic absorption | Not well characterized, likely minimal |
| Metabolism | Hydrolyzed in the intestine | Further hydrolyzed to BHPM |
| Active Form | No, requires conversion to BHPM | Likely possesses some activity, but less than BHPM |
Table 2: Comparison of Pharmacodynamic Properties
| Property | Bisacodyl | This compound |
| Mechanism of Action | Indirectly stimulates enteric nerves and increases intestinal fluid secretion following conversion to BHPM.[2] | Presumed to have a similar, but likely less potent, mechanism to BHPM. |
| Potency | Dependent on conversion rate to BHPM. | Not quantitatively determined, but expected to be lower than BHPM. |
| Efficacy | Clinically effective as a laxative. | Not clinically evaluated as a standalone agent. |
| Primary Site of Action | Colon | Colon |
Signaling Pathways of the Active Metabolite (BHPM)
The laxative effect of bisacodyl is mediated by its active metabolite, BHPM. BHPM has a dual action: it stimulates intestinal motility and increases the secretion of water and electrolytes into the intestinal lumen. The key signaling pathways involved are:
-
Stimulation of Enteric Nerves: BHPM directly stimulates the enteric nerves within the colonic wall, leading to increased peristaltic contractions.
-
Increased Fluid Secretion: BHPM is thought to increase the local synthesis of prostaglandins and nitric oxide, which in turn stimulate the secretion of water and electrolytes. It may also directly act on colonic epithelial cells to promote secretion.
Caption: Signaling pathways of the active metabolite BHPM in the colon.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess and compare the bioactivity of bisacodyl and its metabolites.
In Vivo Measurement of Intestinal Motility (Rodent Model)
This protocol is adapted from established methods for evaluating gastrointestinal transit in mice or rats.
Objective: To determine the effect of the test compound on the rate of intestinal transit.
Materials:
-
Test compounds (Bisacodyl, this compound) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g), fasted for 18 hours with free access to water.
-
Charcoal meal (10% activated charcoal in 5% gum acacia).
-
Oral gavage needles.
-
Dissection tools.
-
Ruler.
Procedure:
-
Divide the animals into three groups: Control (vehicle), Bisacodyl-treated, and this compound-treated (n=6-8 animals per group).
-
Administer the test compounds or vehicle orally via gavage at a predetermined dose.
-
After a specific time (e.g., 60 minutes), administer the charcoal meal (1 ml for rats, 0.2 ml for mice) orally to all animals.
-
After another set time (e.g., 30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the mean percentage of intestinal transit between the groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental workflow for in vivo intestinal motility assay.
In Vivo Measurement of Intestinal Fluid Secretion (Rodent Model)
This protocol is based on the single-pass intestinal perfusion technique in anesthetized rodents.
Objective: To quantify the net fluid secretion or absorption in a defined segment of the intestine in response to the test compound.
Materials:
-
Test compounds (Bisacodyl, this compound).
-
Male Wistar rats (250-300 g), fasted for 18 hours with free access to water.
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Perfusion solution (e.g., Krebs-Ringer solution) containing a non-absorbable marker (e.g., phenol red or 14C-polyethylene glycol).
-
Peristaltic pump.
-
Surgical instruments.
-
Polyethylene tubing.
-
Analytical equipment for measuring the concentration of the non-absorbable marker.
Procedure:
-
Anesthetize the rat and maintain body temperature.
-
Perform a midline laparotomy to expose the small intestine.
-
Isolate a segment of the jejunum or colon (e.g., 10 cm).
-
Insert cannulas at both ends of the isolated segment and ligate them in place.
-
Flush the segment gently with warm saline to remove its contents.
-
Connect the proximal cannula to a peristaltic pump and the distal cannula to a collection tube.
-
Perfuse the segment with the perfusion solution at a constant rate (e.g., 0.25 ml/min) for a stabilization period (e.g., 30-45 minutes).
-
After stabilization, collect the perfusate for a basal period (e.g., three consecutive 15-minute intervals).
-
Introduce the test compound into the perfusion solution and continue to collect the perfusate for the experimental period (e.g., three to four consecutive 15-minute intervals).
-
Measure the volume of the collected perfusate and determine the concentration of the non-absorbable marker.
-
Calculate the net water flux (secretion or absorption) for each collection period. A positive value indicates net secretion, while a negative value indicates net absorption.
-
Compare the net water flux before and after the administration of the test compound and between different compound groups using appropriate statistical methods.
Conclusion
Bisacodyl is a prodrug that is metabolized to the active laxative agent, BHPM, via the intermediate this compound. While the bioactivity of bisacodyl is well-established and attributable to its conversion to BHPM, there is a lack of direct comparative data on the bioactivity of this compound. Based on its role as a metabolic intermediate, it is plausible that this compound possesses some degree of laxative activity, although likely less potent than the fully deacetylated BHPM. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate and quantify the comparative bioactivity of bisacodyl and this compound. Such studies would provide valuable insights for drug development, quality control of bisacodyl formulations, and a deeper understanding of the pharmacology of stimulant laxatives.
References
A Comparative Guide to Stability-Indicating Assay Methods for Bisacodyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for the quantitative determination of bisacodyl in the presence of its degradation products. The following sections detail the experimental protocols and performance data for various analytical techniques, offering a valuable resource for method selection and implementation in a research and development setting.
Introduction to Bisacodyl Stability
Bisacodyl, a widely used laxative, is susceptible to degradation, primarily through hydrolysis of its ester linkages. This process results in the formation of two main degradation products: monoacetyl bisacodyl and desacetyl bisacodyl. A robust stability-indicating assay method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of these degradants, ensuring the quality, safety, and efficacy of the final drug product.
Comparison of Validated Analytical Methods
Several analytical techniques have been successfully validated for the stability-indicating analysis of bisacodyl. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. This guide focuses on High-Performance Thin-Layer Chromatography (HPTLC), Fourth Derivative Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Validation Parameters for Stability-Indicating Assays for Bisacodyl
| Parameter | HPTLC Method[1][2] | Fourth Derivative Spectrophotometry[1][2] | UV Spectrophotometry (Absorbance Method)[3] | UV Spectrophotometry (Area Under the Curve)[3] |
| Linearity Range | 0.2 - 1.4 µ g/band | 2 - 18 µg/mL | - | - |
| Correlation Coefficient (r) | - | - | 0.99963 | 0.99787 |
| Accuracy (Recovery %) | 100.35 ± 1.923% | 99.77 ± 1.056% | 98.19% (average) | - |
| Precision (RSD %) | - | - | ≤ 2% | ≤ 2% |
| Limit of Detection (LOD) | - | - | 1.41 µg/mL | 1.97 µg/mL |
| Limit of Quantitation (LOQ) | - | - | 4.28 µg/mL | 5.97 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical methods, forced degradation of bisacodyl is performed under various stress conditions. These studies are designed to generate the potential degradation products and demonstrate the method's ability to resolve them from the parent drug.
1. Acid Hydrolysis:
-
Conditions: Reflux with 0.1 N HCl.[4]
-
Procedure: A solution of bisacodyl is refluxed with 0.1 N hydrochloric acid. Samples are withdrawn at appropriate time intervals, neutralized, and diluted to a suitable concentration for analysis.
2. Base Hydrolysis:
-
Conditions: Reflux with 0.1 N NaOH.[4]
-
Procedure: A solution of bisacodyl is refluxed with 0.1 N sodium hydroxide. Samples are taken at various time points, neutralized, and prepared for analysis.
3. Oxidative Degradation:
-
Conditions: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Procedure: Bisacodyl solution is treated with hydrogen peroxide. The reaction is monitored over time, and samples are withdrawn for analysis.
4. Thermal Degradation:
-
Conditions: Exposure of solid drug or a solution to elevated temperatures (e.g., in 10°C increments above the accelerated temperature).
-
Procedure: Bisacodyl (solid or in solution) is subjected to heat. Samples are then dissolved and diluted for analysis.
5. Photolytic Degradation:
-
Conditions: Exposure to a combination of visible and UV light.
-
Procedure: A solution of bisacodyl is exposed to light in a photostability chamber. Samples are analyzed at set intervals.
Analytical Method Protocols
1. High-Performance Thin-Layer Chromatography (HPTLC) Method [1][2]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: Chloroform:Acetone (9:1, v/v).
-
Detection: UV detection at 223 nm.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable solvent, and a specific volume is applied to the HPTLC plate.
-
Analysis: The plate is developed with the mobile phase, dried, and the separated bands are quantified using a densitometer.
2. Fourth Derivative Spectrophotometry [1][2]
-
Solvent: Acetonitrile.
-
Analysis Wavelength: 223 nm.
-
Procedure: A standard solution of bisacodyl and the sample solution are prepared in acetonitrile. The fourth derivative spectra are recorded, and the peak amplitude at 223 nm is used for quantification. This method allows for the determination of bisacodyl in the presence of its degradation products without prior separation.
3. UV Spectrophotometry (Absorbance and Area Under the Curve Methods) [3]
-
Solvent: 0.1 N Hydrochloric acid.
-
Maximum Absorption Wavelength (λmax): 263.60 nm.
-
Area Under the Curve (AUC) Range: 244.40 - 297.60 nm.
-
Procedure: Standard and sample solutions are prepared in 0.1 N HCl. For the absorbance method, the absorbance is measured at the λmax. For the AUC method, the area under the spectral curve within the specified range is calculated.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the validation process for a stability-indicating assay and the degradation pathway of bisacodyl.
Caption: Workflow for the validation of a stability-indicating assay method.
Caption: Primary degradation pathway of bisacodyl via hydrolysis.
References
Comparative Pharmacokinetics of Bisacodyl and its Metabolite BHPM: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetics of the stimulant laxative bisacodyl and its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This document summarizes key pharmacokinetic parameters from various formulations, details experimental methodologies from pivotal studies, and illustrates the metabolic and signaling pathways involved in its mechanism of action.
Bisacodyl is a widely used over-the-counter laxative for the treatment of occasional constipation and for bowel preparation before medical procedures.[1] It is a prodrug that is metabolized in the intestine to its active form, BHPM, which exerts its effects locally on the colonic mucosa.[2][3] Understanding the pharmacokinetic profile of bisacodyl and BHPM is crucial for optimizing drug delivery and clinical efficacy.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of BHPM, the active metabolite of bisacodyl, vary significantly depending on the formulation administered. The following tables summarize the key data from a pivotal study in healthy volunteers.
Table 1: Pharmacokinetic Parameters of BHPM after a Single 10 mg Dose of Bisacodyl in Different Formulations [4][5]
| Formulation | Mean Cmax (ng/mL) | Mean Tmax (hours) | Relative Bioavailability (%) | Onset of Laxative Effect (hours) |
| Oral Solution | 236.5 ± 59.2 | 1.7 | 100 | 5.7 ± 0.7 |
| Enteric-Coated Tablets (2 x 5 mg) | 7 - 47 (at 4-10h p.a.) | 8 | ~16 | 7.7 ± 1.7 |
| Suppository | < 1 - 64 | Not specified | Not specified | 0.33 ± 0.17 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, p.a.: post administration. Data for enteric-coated tablets and suppositories are presented as a range due to high variability and some measurements being below the detection limit.
Table 2: Additional Pharmacokinetic Parameters of BHPM in Healthy Lactating Women [2][4]
| Parameter | Value | Condition |
| Half-life (t½) | 7.3 hours | Single 10 mg oral dose |
| 10.0 hours | Multiple oral doses | |
| Apparent Plasma Clearance | 272 mL/min | Single 10 mg oral dose |
| 412 mL/min | Multiple oral doses | |
| Volume of Distribution (Vd) | 181 L | Single dose |
| 289 L | Steady state |
Experimental Protocols
The data presented in this guide are primarily derived from clinical studies involving healthy volunteers. The following methodologies are representative of the key experiments conducted to elucidate the pharmacokinetics of bisacodyl and BHPM.
Study Design for Comparative Bioavailability of Different Bisacodyl Formulations
A key study investigating the pharmacokinetics of different bisacodyl formulations was conducted by Roth and Beschke (1988).[5]
-
Subjects: 12 healthy human volunteers (6 male, 6 female).[6]
-
Study Arms: The study likely employed a crossover design where each subject received three different formulations of bisacodyl in separate study periods with a washout phase in between.
-
10 mg bisacodyl as an oral solution.
-
10 mg bisacodyl as two 5 mg enteric-coated tablets.
-
10 mg bisacodyl as a rectal suppository.
-
-
Blood Sampling: Blood samples were collected from a forearm vein at predetermined time points after drug administration to measure plasma concentrations of BHPM. Urine was also collected at various intervals.[6][7]
-
Analytical Method: Plasma and urine concentrations of BHPM were determined after enzymatic cleavage of the BHPM-glucuronide conjugate. The total BHPM concentration was then quantified using a validated chromatographic method, likely high-performance liquid chromatography (HPLC).[5][6]
Study Design for Pharmacokinetics in Lactating Women
A study by Friedrich et al. (2011) investigated the excretion of BHPM into breast milk.[7][8]
-
Subjects: Two groups of 8 healthy lactating women who had discontinued breastfeeding.[7][8]
-
Dosing: Participants received multiple oral doses of either bisacodyl or sodium picosulfate (another prodrug of BHPM).[7][8]
-
Sample Collection: Plasma, urine, and breast milk samples were collected over an 8-day period. Blood samples were taken at numerous time points up to 48 hours after the first and last doses. Urine was collected in intervals, and all breast milk was collected.[7]
-
Analytical Method: Concentrations of free and total BHPM in all matrices were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The lower limit of detection was 1 ng/mL.[7][8]
Visualizations
Metabolic Pathway of Bisacodyl
The following diagram illustrates the conversion of bisacodyl to its active metabolite, BHPM.
References
- 1. Bisacodyl - Wikipedia [en.wikipedia.org]
- 2. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Pharmacokinetics and laxative effect of bisacodyl following administration of various dosage forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. e-lactancia.org [e-lactancia.org]
- 8. [PDF] Absence of excretion of the active moiety of bisacodyl and sodium picosulfate into human breast milk: an open-label, parallel-group, multiple-dose study in healthy lactating women. | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of HPLC and UPLC for bisacodyl impurity profiling
In the stringent landscape of pharmaceutical quality control, the accurate and efficient profiling of impurities is paramount to ensure drug safety and efficacy. For a widely used laxative like bisacodyl, meticulous analysis of its degradation products and process-related impurities is a critical regulatory requirement. This guide provides a detailed comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the impurity profiling of bisacodyl. We will delve into a head-to-head comparison of their performance, supported by experimental data and detailed methodologies.
The primary degradation products of bisacodyl, formed through hydrolysis of its acetate ester groups, are monoacetyl bisacodyl and desacetyl bisacodyl.[1][2][3][4][5] An effective analytical method must be able to resolve these impurities from the active pharmaceutical ingredient (API) and any other potential impurities.
Performance Comparison: HPLC vs. UPLC
The evolution from HPLC to UPLC is marked by a significant reduction in stationary phase particle size (typically from 3-5 µm in HPLC to sub-2 µm in UPLC) and the use of instrumentation capable of handling much higher backpressures.[6] This fundamental difference leads to substantial gains in chromatographic performance. While both techniques are indispensable in pharmaceutical analysis, UPLC offers distinct advantages in speed, resolution, and sensitivity, making it a powerful tool for impurity profiling.
Below is a summary of the key performance differences between a typical HPLC method and a projected UPLC method for bisacodyl impurity analysis.
| Parameter | HPLC Method | UPLC Method (Projected) | Advantage |
| Analysis Time | ~12 minutes | < 3 minutes | UPLC |
| Resolution (API/Impurity) | Good | Excellent | UPLC |
| Sensitivity (LOD/LOQ) | Baseline | 2-3x Higher | UPLC |
| Solvent Consumption | ~12 mL/run | ~1.5 mL/run | UPLC |
| Peak Width | Broader | Narrower | UPLC |
| System Backpressure | ~1500-2500 psi | ~8000-12000 psi | HPLC (lower pressure) |
Experimental Protocols
A detailed experimental protocol for both an established HPLC method and a projected, optimized UPLC method for bisacodyl impurity profiling are presented below.
HPLC Method
This method is based on established and published analytical procedures for bisacodyl and its degradation products.[7][8]
-
Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm[8]
-
Mobile Phase:
-
Gradient:
-
0-1 min: 20% B
-
1-6 min: 20% to 60% B
-
6-8 min: 60% B
-
8-9 min: 60% to 20% B
-
9-12 min: 20% B (re-equilibration)[8]
-
-
Flow Rate: 1.0 mL/minute[8]
-
Injection Volume: 2 µL[8]
-
Sample Preparation: A 5mg strength bisacodyl tablet is ground and dissolved in a 10mL volumetric flask with a portion of Solvent B. The solution is then sonicated for 10 minutes and diluted to the mark. After mixing, a portion is filtered through a 0.45µm Nylon Syringe Filter.[8]
UPLC Method (Projected)
This projected method is based on the principles of method transfer from HPLC to UPLC, aiming for significant improvements in speed and resolution.
-
Column: Acquity UPLC BEH C18, 1.7µm, 2.1 x 50mm
-
Mobile Phase:
-
A: 10mM Ammonium Acetate in DI Water
-
B: 95:5 Acetonitrile / Mobile Phase A (v/v)
-
-
Gradient:
-
0-0.2 min: 20% B
-
0.2-1.5 min: 20% to 60% B
-
1.5-2.0 min: 60% B
-
2.0-2.2 min: 60% to 20% B
-
2.2-3.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/minute
-
Injection Volume: 1 µL
-
Detection: UV at 254 nm
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for bisacodyl impurity profiling and the logical relationship between the analytical technique and its performance outcomes.
Conclusion
For the impurity profiling of bisacodyl, both HPLC and UPLC are viable techniques. HPLC remains a robust and widely used method in many quality control laboratories. However, for laboratories seeking higher throughput, improved sensitivity for detecting trace impurities, and a reduction in solvent usage and waste, UPLC presents a compelling advantage. The transition to UPLC can significantly enhance laboratory productivity and provide more detailed and accurate impurity profiles, ultimately contributing to a higher level of quality assurance for pharmaceutical products. The choice between the two will depend on the specific needs of the laboratory, including sample throughput requirements, the need for enhanced sensitivity, and available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. hub.hku.hk [hub.hku.hk]
- 4. researchgate.net [researchgate.net]
- 5. Reverse phase liquid chromatographic determination of bisacodyl in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. High-performance liquid chromatographic determination of bisacodyl in pharmaceutical dosage forms marketed in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisacodyl Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
Efficacy of Bisacodyl vs. Its Primary Metabolite: A Comparative Analysis for Researchers
A comprehensive examination of the pro-drug bisacodyl and its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), reveals a classic case of metabolic activation essential for pharmacological activity. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of gastroenterology and pharmacology.
Bisacodyl, a widely used over-the-counter stimulant laxative, exerts its therapeutic effect not in its administered form, but through its primary metabolite, BHPM.[1][2] Bisacodyl itself is a prodrug that is hydrolyzed by intestinal brush border enzymes and colonic bacteria into the active BHPM.[3] This active compound then directly stimulates the colonic mucosa to induce peristalsis and promote fluid and electrolyte secretion into the intestinal lumen, leading to a laxative effect.[3][4]
Comparative Efficacy: In Vitro Evidence
| Parameter | Test Substance | Concentration | Effect | Tissue Type |
| Muscle Tone | ||||
| BHPM | 0.5 - 5 µM | Concentration-dependent increase in tone | Human Small & Large Intestine | |
| (Strongest in large intestinal longitudinal muscle) | ||||
| Epithelial Ion Flux (Isc) | ||||
| Apical Application | BHPM | 0.5 - 5 µM | Concentration-dependent decrease in Isc | Human Large Intestinal Mucosa |
| Basolateral Application | BHPM | 0.5 - 5 µM | Concentration-dependent increase in Isc | Human Large Intestinal Mucosa |
Table 1: In Vitro Effects of BHPM on Human Intestinal Tissue. Data summarized from Krueger et al. (2018).[5][6]
Mechanism of Action: A Dual Approach
The laxative effect of BHPM is understood to be a result of its dual action on both motility and secretion.
-
Increased Motility: BHPM directly stimulates the smooth muscle of the colon, leading to an increase in peristaltic contractions. This action is mediated, at least in part, through the activation of L-type calcium channels in the smooth muscle cells.[5][6]
-
Increased Secretion: BHPM also enhances the secretion of water and electrolytes into the intestinal lumen. This is achieved through a nerve-driven mechanism when BHPM acts from the basolateral side of the intestinal epithelium and through an increase in potassium secretion when acting from the luminal side.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of bisacodyl and the proposed signaling pathways for BHPM's action on colonic smooth muscle and epithelial cells.
References
- 1. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Bisacodyl? [synapse.patsnap.com]
- 4. behmedicalbulletin.org [behmedicalbulletin.org]
- 5. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Bisacodyl and its Monoacetyl Derivative
In the realm of pharmaceutical analysis, understanding the nuanced differences between a parent drug and its metabolites or impurities is paramount for ensuring drug efficacy and safety. This guide provides a detailed spectroscopic comparison of the stimulant laxative bisacodyl and its closely related compound, monoacetyl bisacodyl. Through an examination of their spectral properties using Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we illuminate the subtle yet critical structural distinctions that define their chemical identities.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for bisacodyl and this compound, offering a direct comparison of their molecular characteristics.
| Spectroscopic Technique | Bisacodyl | This compound |
| UV-Vis (λmax) | 263.60 nm (in 0.1 N HCl)[1] | Not explicitly stated, but UV-Vis spectrophotometry is used for analysis.[2] |
| Infrared (IR) | Key peaks corresponding to functional groups present in the molecule.[3][4][5] | Spectra available, indicating characteristic functional group absorptions.[6] |
| ¹H NMR | Predicted spectra are available, showing characteristic proton signals.[7] | Not explicitly detailed in the provided results. |
| ¹³C NMR | Not explicitly detailed in the provided results. | Spectral data is available.[6] |
| Mass Spectrometry | Molecular Weight: 361.39 g/mol .[8][9][10] | Molecular Weight: 319.4 g/mol .[6] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon rigorous experimental protocols. The following methodologies are standard for the analysis of small organic molecules like bisacodyl and this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of bisacodyl or this compound in a suitable solvent (e.g., 0.1 N Hydrochloric acid or ethanol) to prepare a stock solution of known concentration.[1][2][5]
-
Perform serial dilutions to obtain a final concentration within the linear range of the instrument (e.g., 10 µg/mL).[1]
-
-
Data Acquisition:
-
Use the chosen solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules based on their characteristic vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Potassium Bromide - KBr Disk Method):
-
Thoroughly mix a small amount of the dried sample (bisacodyl or this compound) with spectroscopic grade KBr in a mortar and pestle.[3]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for functional groups such as C=O (ester), C-O, C-H (aromatic and aliphatic), and C=N.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the chemical environment of the ¹H and ¹³C nuclei.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecular structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compounds, aiding in structural confirmation.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2][11]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
-
Data Acquisition (LC-MS/MS example):
-
Inject the sample solution into the LC system for separation.
-
The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain a characteristic fragmentation pattern.[2]
-
Metabolic Pathway of Bisacodyl
Bisacodyl is a prodrug that is metabolized in the body. The following diagram illustrates the conversion of bisacodyl to this compound and subsequently to its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 72901-16-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. This compound | C20H17NO3 | CID 13476758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bisacodyl [webbook.nist.gov]
- 9. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Absence of Excretion of the Active Moiety of Bisacodyl and Sodium Picosulfate into Human Breast Milk: an Open-label, Parallel-group, Multiple-dose Study in Healthy Lactating Women [jstage.jst.go.jp]
Assessing the Genotoxicity of Monoacetyl Bisacodyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic potential of monoacetyl bisacodyl, the primary active metabolite of the widely used laxative bisacodyl, against other common laxative alternatives. The assessment is based on a review of available experimental data from a standard battery of in vitro and in vivo genotoxicity assays. Detailed methodologies for these key experiments are provided to ensure a clear understanding of the data presented.
Executive Summary
Bisacodyl, and by extension its active metabolite this compound, demonstrates a lack of genotoxic potential in key assays. In contrast, some components of other common laxatives, such as senna, have shown mixed results, with some in vitro studies indicating potential genotoxicity that is not consistently observed in in vivo studies. Psyllium, a bulk-forming laxative, is generally considered non-genotoxic, with concerns primarily arising from potential contaminants rather than the fiber itself.
Understanding Bisacodyl Metabolism
Bisacodyl is a prodrug that is hydrolyzed by intestinal enzymes to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This compound is an intermediate in this process. Given that the systemic exposure to bisacodyl and its metabolites is very low, and the primary pharmacological activity is localized to the colon, the genotoxicity data for bisacodyl is considered representative for assessing the safety of its metabolites, including this compound.
Caption: Metabolic activation of Bisacodyl.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity studies on bisacodyl and common laxative alternatives.
Table 1: Bacterial Reverse Mutation Assay (Ames Test)
| Test Substance | Bacterial Strains | Metabolic Activation (S9) | Result |
| Bisacodyl | Data Not Available | Data Not Available | Data Not Available |
| Senna Extract | TA98, TA1537 | With and Without | Positive[1] |
| Sennosides | Salmonella typhimurium | With and Without | Negative[2] |
| Psyllium | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Mammalian Cell Micronucleus Test
| Test Substance | Cell Line | Metabolic Activation (S9) | Result |
| Bisacodyl | Data Not Available | Data Not Available | Data Not Available |
| Senna Extract | Chinese Hamster Ovary (CHO) | Not specified | Positive for structural chromosomal aberrations[1] |
| Psyllium | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vivo Mammalian Erythrocyte Micronucleus Test
| Test Substance | Species | Route of Administration | Result |
| Bisacodyl | p53(+/-) Mice | Gavage | Negative |
| Sennosides | Mouse | Not specified | Negative[2] |
| Aloe-emodin (Senna component) | NMRI Mice | Oral | Negative[2] |
| Psyllium | Data Not Available | Data Not Available | Data Not Available |
Table 4: Other Genotoxicity Assays
| Test Substance | Assay | Species/Cell Line | Result |
| Bisacodyl | Syrian Hamster Embryo (SHE) Cell Transformation Assay | Syrian Hamster Embryo Cells | Negative |
| Senna Extract | V79 Gene Mutation (HGPRT) Test | V79 Cells | Negative[1] |
| Sennosides | Mouse Spot Test | Mouse | Negative[2] |
| Rhein (Senna component) | Ames, HGPRT, Chromosome Aberration, Micronucleus, Mouse Spot | Various | Negative[2] |
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
